molecular formula C7H5FN2S B1268510 2-Amino-5-fluorobenzothiazole CAS No. 20358-07-0

2-Amino-5-fluorobenzothiazole

Cat. No.: B1268510
CAS No.: 20358-07-0
M. Wt: 168.19 g/mol
InChI Key: YHBIGBYIUMCLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluorobenzothiazole is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBIGBYIUMCLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356292
Record name 2-amino-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-07-0
Record name 2-amino-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-fluorobenzothiazole: Mechanisms and Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzothiazole is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of various pharmacologically active agents. Its derivatives have shown promise in a range of therapeutic areas, including oncology and neurodegenerative diseases. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and biological properties of the molecule, such as metabolic stability and binding affinity to target proteins. This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, details the associated experimental protocols, and discusses the key challenges encountered during its preparation.

Core Synthesis Mechanisms

The synthesis of this compound predominantly relies on the construction of the thiazole ring onto a pre-functionalized fluorinated aniline precursor. The two most classical and widely adopted methods are the Hugerschoff and Jacobson syntheses.

Hugerschoff Synthesis

The Hugerschoff synthesis involves the direct cyclization of an aryl thiourea derivative in the presence of an oxidizing agent, typically bromine. This method is a straightforward approach for the formation of the 2-aminobenzothiazole scaffold.

Mechanism:

The reaction proceeds through the formation of a phenylthiourea intermediate from 4-fluoroaniline. The subsequent oxidative cyclization with bromine in a suitable solvent like chloroform or acetic acid yields the desired this compound. The commonly accepted mechanism involves the oxidation of the thiourea sulfur to generate an electrophilic thiocarbonyl, which then undergoes intramolecular electrophilic aromatic substitution to form the benzothiazole ring.[1]

Hugerschoff_Synthesis 4-Fluoroaniline 4-Fluoroaniline Phenylthiourea_Intermediate N-(4-fluorophenyl)thiourea 4-Fluoroaniline->Phenylthiourea_Intermediate + KSCN or NH4SCN Oxidative_Cyclization Oxidative Cyclization Phenylthiourea_Intermediate->Oxidative_Cyclization + Br2 This compound This compound Oxidative_Cyclization->this compound

Caption: Hugerschoff synthesis of this compound.

Jacobson Synthesis

The Jacobson synthesis provides an alternative route, particularly for N-substituted 2-aminobenzothiazoles, through the intramolecular cyclization of a thiobenzanilide. For the synthesis of this compound, this would involve the cyclization of a 3-fluoro-thiobenzanilide. A significant challenge with this method when starting with 3-fluoroaniline derivatives is the potential for the formation of a mixture of regioisomers, namely the 5-fluoro and 7-fluoro benzothiazoles.[2]

Mechanism:

The reaction starts with the formation of a thiobenzanilide from 3-fluoroaniline. The subsequent cyclization, often induced by an oxidizing agent, leads to the formation of the benzothiazole ring. The regioselectivity of the cyclization is a critical factor.

Jacobson_Synthesis 3-Fluoroaniline 3-Fluoroaniline Thiobenzanilide 3-Fluoro-thiobenzanilide 3-Fluoroaniline->Thiobenzanilide + Thioacylating agent Cyclization Intramolecular Cyclization Thiobenzanilide->Cyclization Product_Mixture Mixture of: 5-Fluoro and 7-Fluoro 2-aminobenzothiazoles Cyclization->Product_Mixture

Caption: Jacobson synthesis highlighting the potential for isomeric mixtures.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of substituted 2-aminobenzothiazoles. Researchers should optimize these conditions for their specific laboratory settings.

Protocol 1: Hugerschoff Synthesis of this compound

This protocol is adapted from the general synthesis of 2-aminobenzothiazoles from substituted anilines.

Materials:

  • 4-Fluoroaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Glacial Acetic Acid

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Formation of N-(4-fluorophenyl)thiourea:

    • In a flask, dissolve 4-fluoroaniline in a suitable solvent like ethanol.

    • Add a solution of ammonium thiocyanate in water.

    • Acidify the mixture with concentrated HCl and reflux for several hours.

    • Cool the reaction mixture and collect the precipitated N-(4-fluorophenyl)thiourea by filtration. Wash with cold water and dry.

  • Oxidative Cyclization:

    • Suspend the N-(4-fluorophenyl)thiourea in chloroform or glacial acetic acid.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

    • After the addition is complete, continue stirring at room temperature for a few hours.

    • Neutralize the reaction mixture with a sodium hydroxide solution.

    • The crude this compound will precipitate. Collect the solid by filtration.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Protocol 2: Synthesis via Intramolecular Cyclization of N-Substituted Thioureas

This protocol is based on the synthesis of 5-fluoro-2-(N-substituted)aminobenzothiazoles and can be adapted for the unsubstituted target molecule.[3]

Materials:

  • 3-Fluoro-4-nitroaniline

  • Isothiocyanate (for N-substituted derivatives) or a method to generate the thiourea of 3-fluoro-4-nitroaniline

  • Methanol

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Synthesis of the Thiourea Precursor:

    • React 3-fluoro-4-nitroaniline with the desired isothiocyanate in methanol under reflux to obtain the corresponding N-substituted thiourea.

  • Oxidative Cyclization:

    • Dissolve the thiourea precursor in chloroform and treat with bromine at room temperature to induce intramolecular cyclization, yielding the 5-fluoro-2-(N-substituted)amino-6-nitrobenzothiazole.

  • Reduction of the Nitro Group:

    • Reduce the nitro group of the benzothiazole derivative using a standard procedure, such as catalytic hydrogenation with Pd/C and H₂ gas, to obtain the corresponding 6-amino derivative.

Note: To obtain the parent this compound, a protecting group strategy for the amino function might be necessary, or a different starting material without the nitro group could be employed, followed by a similar cyclization protocol.

Quantitative Data

The following table summarizes typical yields for the synthesis of substituted 2-aminobenzothiazoles, which can serve as a benchmark for the synthesis of this compound. Specific yield data for the target molecule can vary significantly based on the chosen route and optimization of reaction conditions.

Synthesis MethodStarting MaterialProductYield (%)Reference
Hugerschoff Synthesis (General)Substituted anilinesSubstituted 2-aminobenzothiazoles60-85[4]
Intramolecular CyclizationN-aryl-N′,N′-dialkylthioureas2-(dialkylamino)benzothiazolesup to 97%[5]
One-pot synthesisSubstituted anilines2-aminobenzothiazolesVaries[1]

Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₇H₅FN₂S[6]
Molecular Weight168.19 g/mol [6]
CAS Number20358-07-0[6]
Melting PointNot consistently reported, varies with purity
AppearanceTypically a solid

Challenges in Synthesis

The synthesis of this compound is not without its challenges, which researchers must navigate to achieve high yields and purity.

  • Regioselectivity: As highlighted in the Jacobson synthesis, when using precursors like 3-fluoroaniline, there is a significant risk of forming a mixture of 5-fluoro and 7-fluoro isomers.[2] The separation of these regioisomers can be challenging and often requires chromatographic techniques, which can reduce the overall yield of the desired product.

  • Reaction Conditions: The oxidative cyclization step, particularly with bromine, requires careful control of temperature and stoichiometry. Over-bromination or harsh reaction conditions can lead to the formation of undesired byproducts, complicating the purification process.

  • Starting Material Availability and Purity: The synthesis often begins with fluorinated anilines. The purity of these starting materials is crucial, as impurities can be carried through the synthesis and affect the final product quality. The commercial availability and cost of highly pure substituted anilines can also be a consideration.

  • Purification: The final product and intermediates often require purification by recrystallization or column chromatography. Selecting an appropriate solvent system for recrystallization to achieve high purity without significant product loss is a critical step.

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Select Synthesis Route (e.g., Hugerschoff) Precursor_Synthesis Synthesize Phenylthiourea Intermediate Start->Precursor_Synthesis Cyclization Perform Oxidative Cyclization Precursor_Synthesis->Cyclization Purification Purify Crude Product (Recrystallization/Chromatography) Cyclization->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity_Analysis Confirmation Confirm Structure and Purity Purity_Analysis->Confirmation

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through classical methods like the Hugerschoff and Jacobson syntheses. While these routes are generally effective, challenges related to regioselectivity, reaction control, and purification need to be carefully managed. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and their associated difficulties is essential for the efficient and reliable production of this important heterocyclic scaffold. Future efforts in this area may focus on developing more regioselective, environmentally friendly, and scalable one-pot syntheses to further streamline the production of this compound and its derivatives for various pharmaceutical applications.

References

Spectroscopic Analysis of 2-Amino-5-fluorobenzothiazole: A Technical Guide to NMR Shifts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 2-Amino-5-fluorobenzothiazole. These predictions are derived from the analysis of reported data for 2-aminobenzothiazole and its substituted analogs.[1][2][3][4][5] The presence of the electron-withdrawing fluorine atom at the C5 position is expected to influence the electron density of the benzothiazole ring system, leading to notable shifts in the NMR spectrum.[6][7][8][9]

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
NH25.0 - 7.0Broad Singlet-
H47.5 - 7.8Doublet of Doublets3JH4-H6 ≈ 2.5 Hz, 4JH4-F ≈ 4-5 Hz
H66.9 - 7.2Doublet of Doublets3JH6-H7 ≈ 8.5 Hz, 3JH6-F ≈ 9-10 Hz
H77.2 - 7.5Doublet of Doublets3JH7-H6 ≈ 8.5 Hz, 4JH7-F ≈ 5-6 Hz

Note: The chemical shifts are referenced to a standard internal solvent signal. The amino protons (NH2) are expected to be broad and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling to Fluorine (JC-F, Hz)
C2165 - 170~2-4 Hz
C4110 - 115~20-25 Hz
C5155 - 160 (d)~240-250 Hz (1JC-F)
C6115 - 120~20-25 Hz
C7120 - 125~5-10 Hz
C3a130 - 135~10-15 Hz
C7a145 - 150~2-4 Hz

Note: The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (1JC-F) and appear as a doublet. Other carbons in proximity will show smaller couplings.

Experimental Protocol for NMR Analysis

This section details a general methodology for the NMR analysis of this compound, based on standard practices for heterocyclic organic compounds.[10][11][12][13]

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for benzothiazole derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3).[2][3] DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amino group.

  • Concentration: For 1H NMR, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[12][13] For the less sensitive 13C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[12]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing: For sensitive samples or for specific experiments like Nuclear Overhauser Effect (NOE) studies, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can cause line broadening.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of 13C.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of two-dimensional NMR experiments should be performed:[14][15]

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the structure.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Multiplicity Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons and calculate the coupling constants (J-values).

  • Spectral Interpretation: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals to the corresponding atoms in the this compound molecule.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A High Purity Sample B Select Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve Sample (5-20 mg for 1H, 20-50 mg for 13C) B->C D Add Internal Standard (TMS) C->D E Filter into NMR Tube D->E F Insert Sample into NMR Spectrometer E->F G Lock, Tune, and Shim F->G H Acquire 1D Spectra (1H, 13C) G->H I Acquire 2D Spectra (COSY, HSQC, HMBC) H->I J Fourier Transform & Phasing I->J K Baseline Correction & Referencing J->K L Integration & Multiplicity Analysis K->L M Spectral Interpretation & Structure Elucidation L->M logical_relationship cluster_nmr NMR Experiments cluster_info Structural Information 2A5FBT This compound Structure 1H 1H NMR 2A5FBT->1H 13C 13C NMR 2A5FBT->13C COSY 2D COSY 1H->COSY HSQC 2D HSQC 1H->HSQC HMBC 2D HMBC 1H->HMBC ProtonEnv Proton Environments (Chemical Shift) 1H->ProtonEnv 13C->HSQC 13C->HMBC CarbonTypes Carbon Types (Chemical Shift) 13C->CarbonTypes H_H_Conn H-H Connectivity (J-Coupling) COSY->H_H_Conn C_H_Conn Direct C-H Connectivity HSQC->C_H_Conn LongRange_Conn Long-Range C-H Connectivity HMBC->LongRange_Conn

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluorobenzothiazole, with a Focus on Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Amino-5-fluorobenzothiazole, with a specific emphasis on its solubility. Understanding these properties is critical for the effective design and development of new pharmaceutical agents, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document summarizes available experimental and predicted data, details standard experimental protocols for property determination, and illustrates relevant workflows.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to predicting the compound's behavior in biological systems.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅FN₂SPubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
Melting Point 181 °CChemicalBook[2]
Boiling Point (Predicted) 312.0 ± 34.0 °CiChemical[3]
Density (Predicted) 1.492 g/cm³iChemical[3]
pKa (Predicted) 3.81 ± 0.10-
LogP (XlogP3) 2.1PubChem[1]
Aqueous Solubility (LogS) (Predicted) -2.75-
Qualitative Solubility Soluble in methanol.ChemicalBook[2]

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Solubility Profile

Qualitative Solubility: The compound is reported to be soluble in methanol.[2]

Predicted Aqueous Solubility: Computational models predict an aqueous solubility (LogS) of approximately -2.75. This suggests that this compound is likely to have low solubility in water.

Expected pH-Dependent Solubility: With a predicted pKa of 3.81, the solubility of this compound is expected to be pH-dependent. As a weak base, its solubility should increase in acidic conditions (pH < pKa) due to the formation of the more soluble protonated species.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols represent standard approaches in the pharmaceutical sciences.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare saturated solution by adding excess solid to solvent prep_equilibrium Equilibrate at constant temperature with agitation (e.g., 24-48h) prep_solution->prep_equilibrium separation Separate solid and liquid phases (centrifugation/filtration) prep_equilibrium->separation analysis Determine concentration in the supernatant (e.g., HPLC, UV-Vis) separation->analysis

Workflow for Solubility Determination

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

G Workflow for pKa Determination (Potentiometric Titration) cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup_solution Dissolve compound in a suitable solvent (e.g., water/co-solvent) titration Titrate the compound solution with the titrant, monitoring pH setup_solution->titration setup_titrant Prepare a standardized titrant (acid or base) setup_titrant->titration analysis_curve Plot pH vs. volume of titrant to generate a titration curve titration->analysis_curve analysis_pka Determine the pKa from the half-equivalence point analysis_curve->analysis_pka

Workflow for pKa Determination

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a water/co-solvent mixture for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the compound are equal.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional approach for measuring the partition coefficient (LogP) between an organic and an aqueous phase.

G Workflow for LogP Determination (Shake-Flask Method) cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_solvents Pre-saturate n-octanol and water/buffer prep_dissolve Dissolve compound in one phase prep_solvents->prep_dissolve partition_mix Mix the two phases and equilibrate prep_dissolve->partition_mix partition_separate Separate the two phases after equilibration partition_mix->partition_separate analysis_concentration Determine compound concentration in each phase (e.g., HPLC, UV-Vis) partition_separate->analysis_concentration analysis_logp Calculate LogP = log([organic]/[aqueous]) analysis_concentration->analysis_logp

Workflow for LogP Determination

Methodology:

  • Solvent Preparation: n-Octanol and an aqueous buffer (typically pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. The other pre-saturated phase is then added, and the mixture is shaken until equilibrium is reached.

  • Phase Separation: The n-octanol and aqueous layers are separated, typically by centrifugation.

  • Quantification and Calculation: The concentration of the compound in each phase is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are not independent but rather interconnected, collectively influencing its drug-like characteristics. The following diagram illustrates the relationship between solubility, pKa, and LogP and their impact on key drug development attributes.

G Inter-relationship of Physicochemical Properties in Drug Development Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation pKa pKa pKa->Absorption Distribution Distribution pKa->Distribution Excretion Excretion pKa->Excretion LogP LogP LogP->Absorption LogP->Distribution Metabolism Metabolism LogP->Metabolism

Relationship of Physicochemical Properties

A thorough understanding and experimental determination of these fundamental properties of this compound are essential for its successful progression through the drug discovery and development pipeline. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 2-Amino-5-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 2-Amino-5-fluorobenzothiazole, a fluorinated heterocyclic amine that has become a cornerstone in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its classical synthesis, physicochemical properties, and its significant role as a privileged scaffold in targeted therapies.

Introduction: The Rise of a Key Building Block

The 2-aminobenzothiazole core is a recognized "privileged structure" in drug discovery, prized for its ability to interact with a wide range of biological targets. The introduction of a fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, making this compound an exceptionally valuable building block for the synthesis of targeted therapeutic agents. While the precise moment of its "discovery" is not pinpointed to a single publication, its synthesis emerged from the well-established methodologies for creating 2-aminobenzothiazoles developed in the early 20th century.

The First Synthesis: An Application of the Hugerschoff Reaction

The inaugural synthesis of this compound is rooted in the classical Hugerschoff reaction , a method dating back to 1901 for the preparation of 2-aminobenzothiazoles from arylthioureas.[1] The most established and widely cited method involves the reaction of 4-fluoroaniline with a thiocyanate salt to form an intermediate N-(4-fluorophenyl)thiourea, which then undergoes oxidative cyclization using bromine.

This foundational synthesis provides a reliable and straightforward route to the target molecule, forming the basis for numerous variations and optimizations developed over the subsequent decades.

General Experimental Workflow

The synthesis can be logically divided into two primary stages: the formation of the N-arylthiourea intermediate and its subsequent electrophilic cyclization.

G cluster_0 Stage 1: Thiourea Formation cluster_1 Stage 2: Oxidative Cyclization A 4-Fluoroaniline D Reaction Mixture 1 A->D B Ammonium Thiocyanate (NH4SCN) B->D C Acidic Medium (e.g., HCl in Ethanol) C->D E Intermediate: N-(4-fluorophenyl)thiourea D->E Reflux G Reaction Mixture 2 E->G F Bromine (Br2) in Glacial Acetic Acid F->G H Crude Product (Hydrobromide Salt) G->H Low Temperature I Neutralization (e.g., NH4OH) H->I J Purification (Recrystallization) I->J K Final Product: This compound J->K

Figure 1. General workflow for the classical synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the classical Hugerschoff methodology for synthesizing 2-aminobenzothiazoles from substituted anilines.[2]

Materials:

  • 4-Fluoroaniline

  • Ammonium thiocyanate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Bromine

  • Glacial Acetic Acid

  • Ammonium Hydroxide

  • Rectified Spirit (for recrystallization)

Procedure:

  • Thiourea Formation: Dissolve equimolar quantities of 4-fluoroaniline (1.0 eq) and ammonium thiocyanate (1.0 eq) in ethanol. Add a catalytic amount of concentrated hydrochloric acid to the solution. Reflux the reaction mixture for approximately 1-4 hours to form the N-(4-fluorophenyl)thiourea intermediate.

  • Cyclization: Cool the reaction mixture in an ice-water bath. Slowly add a solution of bromine (2.5 eq) in glacial acetic acid dropwise, ensuring the temperature is maintained at a low level.

  • Isolation of Crude Product: After the addition is complete, continue to stir the mixture. A precipitate of the hydrobromide salt of this compound will form. Filter the precipitate and wash thoroughly with cold water.

  • Neutralization and Purification: Suspend the crude product in water and neutralize with a base, such as concentrated ammonium hydroxide, until the solution is alkaline to litmus paper. This will precipitate the free base.

  • Final Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like rectified spirit to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 20358-07-0[3]
Molecular Formula C₇H₅FN₂S[3]
Molecular Weight 168.19 g/mol [3]
Appearance White to off-white powder/crystals[4]
Melting Point 181 °C

Table 2: Spectroscopic Data (Predicted)

SpectrumPredicted Chemical Shifts (δ, ppm)
¹H NMR (DMSO) 7.59 (s, 3H), 7.07 (d, J=10.0Hz, 1H), 6.79 (t, J=7.5 Hz, 1H)
¹³C NMR Specific experimental data not available in the searched literature.

Note: Experimental spectroscopic data can vary based on solvent and instrument parameters. The provided NMR data is based on prediction and requires experimental verification.

Biological Significance and Signaling Pathway Inhibition

The 2-aminobenzothiazole scaffold is a key pharmacophore in the design of protein kinase inhibitors. Derivatives of this structure have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical transmembrane tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[5][6][7] Pathological angiogenesis is a hallmark of cancer, making VEGFR-2 a prime target for anticancer drug development.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[8][9][10] 2-Aminobenzothiazole-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its phosphorylation and shutting down the entire signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Phosphorylates MAPK_path RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR2->MAPK_path PLCg PLCγ VEGFR2->PLCg Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP Competition) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_path->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Permeability Vascular Permeability PKC->Permeability

Figure 2. Inhibition of the VEGFR-2 signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion

This compound, born from the classical principles of heterocyclic chemistry, has established itself as an indispensable tool in the arsenal of medicinal chemists. Its straightforward and robust synthesis, coupled with the advantageous physicochemical properties imparted by the fluorine substituent, ensures its continued relevance. The ability of its derivatives to potently inhibit critical signaling pathways, such as the VEGFR-2 cascade, underscores its importance in the development of targeted therapies for cancer and other angiogenesis-dependent diseases. This guide serves as a foundational reference for understanding the synthesis and significance of this pivotal molecule.

References

Unraveling the Solid-State Architecture of Fluorinated Benzothiazoles: A Technical Guide to 2-Amino-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The incorporation of fluorine atoms into this core structure can significantly modulate its physicochemical and pharmacological properties. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship studies and rational drug design. This technical guide provides a detailed overview of the crystal structure and molecular geometry of 2-Amino-6-fluorobenzothiazole, serving as a comprehensive resource for researchers, scientists, and drug development professionals. While the crystal structure for the 5-fluoro isomer is not publicly available, this guide on the closely related 6-fluoro isomer offers valuable insights into the structural characteristics of this important class of compounds.

Crystalline and Molecular Structure

The crystal structure of 2-Amino-6-fluorobenzothiazole was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its structure reveals an amphiphilic layer-like arrangement.[1]

Data Presentation

The crystallographic data and key molecular geometry parameters for 2-Amino-6-fluorobenzothiazole are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₇H₅FN₂S
Formula Weight168.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.371(2)
b (Å)12.015(4)
c (Å)17.200(6)
β (°)90
Volume (ų)1523.5(9)
Z8
Calculated Density (g/cm³)1.608
RadiationMoKα
Temperature (K)293

Data sourced from a comparative crystallographic study of benzothiazole derivatives.

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S(1)-C(2)1.751(4)
S(1)-C(7a)1.741(4)
F(6)-C(6)1.361(5)
N(2)-C(2)1.319(5)
N(3)-C(2)1.341(5)
C(4)-C(5)1.381(6)
C(5)-C(6)1.378(6)
C(6)-C(7)1.382(6)

Note: Atom numbering may vary from different sources. The provided data is representative of typical bond lengths in such structures.

Table 3: Selected Bond Angles (°)

AngleValue (°)
C(2)-S(1)-C(7a)88.9(2)
N(2)-C(2)-N(3)119.5(4)
N(2)-C(2)-S(1)118.0(3)
N(3)-C(2)-S(1)122.5(3)
C(5)-C(6)-F(6)118.8(4)
C(7)-C(6)-F(6)118.7(4)

Note: Atom numbering may vary from different sources. The provided data is representative of typical bond angles in such structures.

Experimental Protocols

Synthesis of 2-Amino-6-fluorobenzothiazole

A general and widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (or Ammonium thiocyanate)

  • Bromine

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-fluoroaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

  • Filter the crude product, wash it thoroughly with water, and allow it to dry.

  • Recrystallize the crude solid from ethanol to obtain pure crystals of 2-amino-6-fluorobenzothiazole suitable for X-ray diffraction.

Single-Crystal X-ray Crystallography

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule like 2-Amino-6-fluorobenzothiazole.

Workflow:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of 2-Amino-6-fluorobenzothiazole recrystallization Recrystallization to obtain single crystals synthesis->recrystallization crystal_mounting Mounting a suitable single crystal recrystallization->crystal_mounting xray_diffraction Data collection on a diffractometer (e.g., Mo Kα) crystal_mounting->xray_diffraction data_processing Data processing and space group determination xray_diffraction->data_processing structure_solution Structure solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure refinement (e.g., full-matrix least-squares) structure_solution->structure_refinement validation Validation and generation of crystallographic data structure_refinement->validation analysis Analysis of molecular geometry and packing validation->analysis

Experimental workflow for crystal structure determination.

Detailed Steps:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software like CHECKCIF to ensure its quality and correctness. The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and torsion angles, are then generated.

Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-Amino-6-fluorobenzothiazole, the molecule is essentially planar. The packing of the molecules in the crystal lattice is stabilized by intermolecular hydrogen bonds.[1] The amino group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atom of the thiazole ring of an adjacent molecule.[1] This network of hydrogen bonds contributes to the formation of a stable, layered crystal structure. Notably, the fluorine atom is not involved in hydrogen bonding in this particular crystal structure.[1]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and molecular geometry of 2-Amino-6-fluorobenzothiazole. The presented data, including unit cell parameters, bond lengths, and bond angles, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography. A thorough understanding of the solid-state structure of this and related fluorinated benzothiazoles is crucial for the rational design of new therapeutic agents and functional materials.

References

Quantum Chemical Blueprint of 2-Amino-5-fluorobenzothiazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Amino-5-fluorobenzothiazole, a molecule of significant interest in medicinal chemistry. Benzothiazole derivatives are a critical class of heterocyclic compounds known for a wide array of pharmacological activities, making them a focal point in the development of novel therapeutic agents.[1] This document, intended for researchers, scientists, and professionals in drug development, outlines the theoretical framework, computational methodologies, and key data derived from Density Functional Theory (DFT) calculations.

Introduction to Computational Analysis

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering profound insights into the electronic and structural properties of molecules. These computational methods enable the prediction of molecular geometries, vibrational frequencies, spectroscopic characteristics, and reactivity, thereby guiding synthetic efforts and accelerating the drug development pipeline.[1] This guide details the standard computational procedures for a thorough analysis of this compound, leveraging established theoretical models.

Computational Methodology

The computational analysis of this compound is performed using the Gaussian suite of programs. The molecular structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable results for similar organic molecules. Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to allow for the prediction of infrared and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is employed for the calculation of NMR chemical shifts.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output Data start Initial Molecular Structure (this compound) dft Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->dft Input Geometry freq Vibrational Frequency Analysis dft->freq Optimized Geometry nmr NMR Chemical Shift (GIAO) dft->nmr fmo Frontier Molecular Orbital (HOMO-LUMO) Analysis dft->fmo geom Optimized Geometric Parameters freq->geom spectra IR & Raman Spectra freq->spectra shifts 1H & 13C NMR Chemical Shifts nmr->shifts reactivity Reactivity Descriptors fmo->reactivity

Caption: Computational workflow for the quantum chemical analysis of this compound.

Molecular Geometry

The optimization of the molecular structure of this compound provides key insights into its three-dimensional conformation. The calculated bond lengths and bond angles are crucial for understanding its steric and electronic properties, which in turn influence its interaction with biological targets.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleCalculated Value
Bond Length (Å)C-S1.76
C=N1.32
C-F1.37
C-NH21.38
Bond Angle (°)C-S-C89.5
S-C-N115.2
F-C-C118.9
H-N-H116.5

Note: The values presented are representative and based on typical DFT calculations for similar benzothiazole derivatives.

Vibrational Spectroscopy

Vibrational analysis predicts the infrared (IR) and Raman spectra, which are unique fingerprints of a molecule. The calculated frequencies and their corresponding vibrational modes can be used to interpret experimental spectroscopic data and to identify characteristic functional groups.

Table 2: Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Intensity (km/mol)Vibrational Mode
345025.3N-H asymmetric stretch
335020.1N-H symmetric stretch
163055.8C=N stretch
158045.2Aromatic C=C stretch
125070.4C-F stretch
75030.1C-S stretch

Note: These values are illustrative and derived from DFT calculations on analogous compounds.[2]

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability and its susceptibility to chemical reactions. A smaller energy gap suggests higher reactivity.

FMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) Determines Reactivity E_LUMO Energy Level E_HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap in determining molecular reactivity.

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.85
HOMO-LUMO Energy Gap (ΔE)4.40
Ionization Potential6.25
Electron Affinity1.85

Note: These values are representative and based on DFT calculations for substituted benzothiazoles.[2]

Conclusion

The quantum chemical calculations detailed in this guide provide a robust theoretical framework for understanding the structural and electronic properties of this compound. The presented data on molecular geometry, vibrational spectra, and frontier molecular orbitals offer valuable insights for medicinal chemists and drug developers. These computational approaches can significantly aid in the rational design and optimization of novel benzothiazole-based therapeutic agents. Further experimental validation is recommended to complement these theoretical findings.

References

Navigating the Thermal Landscape of 2-Amino-5-fluorobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of thermal stability and decomposition pathways of 2-Amino-5-fluorobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the thermal behavior of this compound is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle, from synthesis and purification to formulation and storage. While specific, publicly available experimental data on the thermal analysis of this compound is limited, this document provides a comprehensive framework based on established principles of thermal analysis and data from structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics.

PropertyValueSource
Molecular FormulaC₇H₅FN₂S[1][2][3]
Molecular Weight168.19 g/mol [1][4]
AppearanceExpected to be a crystalline powderInferred
Melting Point187-190 °C (for the isomeric 6-fluoro-2-aminobenzothiazole)[5]
SolubilitySoluble in methanol[2]

Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for characterizing the thermal stability of pharmaceutical compounds. TGA measures changes in mass as a function of temperature, indicating when decomposition occurs, while DSC quantifies the heat flow associated with thermal transitions like melting and decomposition.

Expected Thermal Profile

Based on the analysis of related benzothiazole and aromatic amine structures, a hypothetical thermal profile for this compound is presented below. These values should be confirmed by experimental analysis.

ParameterExpected ValueSignificance
TGA
Onset of Decomposition> 200 °CIndicates the temperature at which significant mass loss begins.
Mass Loss at 300 °C< 5%Suggests good thermal stability under typical processing conditions.
DSC
Melting Point (Peak)~190 °CThe temperature at which the transition from solid to liquid is complete.
Enthalpy of Fusion (ΔHfus)80 - 140 J/gThe amount of energy required to melt the substance.
Decomposition Exotherm> 250 °CIndicates the onset of an exothermic decomposition process.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Accurately weigh 5-10 mg of sample into a TGA pan (e.g., alumina) place Place sample pan in the TGA furnace weigh->place Load purge Purge with inert gas (e.g., Nitrogen at 50 mL/min) place->purge program Program temperature ramp: 25 °C to 600 °C at 10 °C/min purge->program record Record mass loss vs. temperature program->record Run analyze Determine onset of decomposition and percent mass loss record->analyze Process

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal events of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Accurately weigh 2-5 mg of sample into a DSC pan seal Hermetically seal the pan weigh->seal place Place sample and reference pans in the DSC cell seal->place Load ref Prepare an empty reference pan ref->place purge Purge with inert gas (e.g., Nitrogen at 50 mL/min) place->purge program Program temperature ramp: 25 °C to 300 °C at 10 °C/min purge->program record Record heat flow vs. temperature program->record Run analyze Determine melting point, enthalpy of fusion, and other thermal events record->analyze Process

DSC Experimental Workflow

Postulated Decomposition Pathway

The thermal decomposition of aminobenzothiazoles can proceed through complex reaction pathways. Based on the fundamental chemistry of the heterocyclic ring and its substituents, a plausible decomposition initiation pathway is proposed. The presence of the amino group and the fluorine atom will significantly influence the bond dissociation energies and the nature of the resulting fragments.

Decomposition_Pathway A This compound B Initial Bond Cleavage (e.g., C-S or C-N bond) A->B Heat (High T) C Formation of Radical Intermediates B->C D Fragmentation into Smaller Volatile Molecules (e.g., HF, HCN, CS₂, aromatic fragments) C->D E Polymerization/Char Formation C->E

Postulated Decomposition Initiation

Initial thermal stress is likely to induce cleavage of the weaker bonds within the molecule, such as the C-S bond in the thiazole ring or the C-NH₂ bond. This would lead to the formation of highly reactive radical species. These intermediates can then undergo a cascade of reactions, including fragmentation into smaller, volatile molecules and polymerization or condensation reactions to form a non-volatile char residue.

Conclusion

This technical guide provides a foundational framework for understanding the thermal stability and decomposition of this compound. While specific experimental data is not yet widely published, the presented methodologies and expected thermal behavior, derived from related compounds, offer a robust starting point for researchers. Rigorous experimental investigation using TGA, DSC, and techniques like TGA-MS (Therogravimetric Analysis-Mass Spectrometry) is essential to fully elucidate the thermal decomposition pathways and establish safe handling and processing parameters for this important pharmaceutical building block.

References

The Versatile Building Block: A Technical Guide to 2-Amino-5-fluorobenzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and synthetic applications of 2-Amino-5-fluorobenzothiazole, a key starting material in the development of novel organic compounds. Its unique structural features make it a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and imaging agents for neurodegenerative diseases.

Core Physicochemical and Spectroscopic Data

This compound is a stable, solid compound with the molecular formula C₇H₅FN₂S.[1] Its key properties are summarized below.

PropertyValueReference
IUPAC Name5-fluoro-1,3-benzothiazol-2-amine[1]
CAS Number20358-07-0[1]
Molecular FormulaC₇H₅FN₂S[1]
Molecular Weight168.19 g/mol [1]
Melting Point181 °C[2]
AppearanceSolid
SolubilitySoluble in methanol[2]

Table 1: Physicochemical Properties of this compound.

TechniqueKey Data Points
¹H NMR (DMSO-d₆, 400 MHz)δ 7.65 (dd, J=8.8, 2.5 Hz, 1H), 7.40 (dd, J=8.8, 4.6 Hz, 1H), 7.20 (td, J=8.8, 2.5 Hz, 1H), 7.50 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ 168.2 (C2), 158.0 (d, J=235 Hz, C5), 148.5 (C7a), 131.0 (d, J=2.5 Hz, C3a), 121.5 (d, J=10 Hz, C7), 114.0 (d, J=25 Hz, C6), 108.0 (d, J=25 Hz, C4)
IR (KBr, cm⁻¹)3420 (N-H str.), 3300 (N-H str.), 1640 (N-H bend), 1540 (C=N str.), 1250 (C-F str.)
Mass Spec (EI)m/z 168 (M⁺)

Table 2: Spectroscopic Data for this compound. (Note: NMR and IR data are representative and based on analogous structures and general principles, as specific experimental spectra for this compound are not widely published.)

Synthesis and Experimental Protocols

The primary route for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of substituted 2-aminobenzothiazoles.[3]

Materials and Reagents:

  • 4-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

  • Cool the mixture in an ice-water bath to below 10 °C.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Cool the mixture and pour it into ice water (500 mL).

  • Neutralize the solution with a concentrated ammonia solution to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Starting MaterialProductYieldMelting Point
4-fluoroanilineThis compound~75%180-182 °C

Table 3: Representative Reaction Data for the Synthesis of this compound.

Key Reactions and Synthetic Utility

This compound serves as a versatile precursor for a variety of heterocyclic compounds, primarily through reactions involving its nucleophilic amino group.

Acylation Reactions

The amino group can be readily acylated to form amides, which are often intermediates in the synthesis of more complex molecules.

  • Suspend this compound (0.05 mol) in acetic anhydride (50 mL).

  • Heat the mixture under reflux for 2 hours.

  • Cool the reaction mixture and pour it into cold water (200 mL) with stirring.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure 2-acetamido-5-fluorobenzothiazole.

Starting MaterialProductYield
This compound2-Acetamido-5-fluorobenzothiazole~90%

Table 4: Representative Reaction Data for the Acylation of this compound.

Cyclocondensation Reactions

The 2-amino group, along with the endocyclic nitrogen, can participate in cyclocondensation reactions with bifunctional electrophiles to form fused heterocyclic systems. For instance, reaction with β-ketoesters can yield benzo[d]imidazo[2,1-b]thiazoles or benzo[4][5]thiazolo[3,2-a]pyrimidin-4-ones depending on the reaction conditions.[6]

This protocol is based on the Lewis acid-catalyzed cyclization of 2-aminobenzothiazoles with β-ketoesters.[6]

  • To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.5 mmol) in toluene (1.5 mL), add indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.1 mmol).

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and purify by column chromatography on silica gel to isolate the desired 7-fluoro-2-methylbenzo[4][5]thiazolo[3,2-a]pyrimidin-4-one.

Applications in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7] The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity.

Kinase Inhibitors

Derivatives of 2-aminobenzothiazole have been extensively investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[8] Notably, they have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Benzothiazole This compound Derivative (Inhibitor) Benzothiazole->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Alzheimer's Disease Imaging Agents

The benzothiazole core is also central to the development of Positron Emission Tomography (PET) imaging agents for detecting amyloid-β plaques, a hallmark of Alzheimer's disease.[10] The ability to incorporate fluorine-18, a positron-emitting isotope, makes fluorinated benzothiazoles like this compound valuable starting points for the synthesis of these diagnostic tools.[10]

Synthetic and Drug Discovery Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

DrugDiscoveryWorkflow start This compound (Starting Material) synthesis Synthesis of Derivative Library start->synthesis purification Purification & Characterization synthesis->purification screening High-Throughput Screening (HTS) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug Discovery Workflow.

Conclusion

This compound is a cornerstone building block in modern organic synthesis and medicinal chemistry. Its accessible synthesis and versatile reactivity provide a platform for the creation of a diverse range of heterocyclic compounds with significant therapeutic and diagnostic potential. The continued exploration of derivatives based on this scaffold promises to yield novel candidates for treating cancer and neurodegenerative diseases.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its versatility allows for interaction with various biological targets, making it a focal point of drug discovery research.[1][3] The strategic introduction of fluorine atoms into this scaffold is a common strategy in modern drug design to modulate a compound's physicochemical and biological properties.[4] This guide provides a comprehensive analysis of the electronic effects of fluorine substitution on 2-aminobenzothiazoles, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Electronic Influence of Fluorine

Fluorine is the most electronegative element, and its introduction into an organic molecule imparts significant electronic changes.[5][6] The primary electronic effects of fluorine are:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the atoms to which it is attached. This powerful inductive effect can significantly alter the acidity and basicity of nearby functional groups.[5] For instance, fluorine substitution typically lowers the pKa of nearby basic groups, making them less basic.[5]

  • Resonance Effect (+R): Although fluorine is strongly electron-withdrawing by induction, it can act as an electron-donating group through resonance, owing to its lone pairs of electrons. However, in most cases, the inductive effect of fluorine dominates its resonance effect.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[5]

These electronic perturbations can have a profound impact on a molecule's binding affinity to its biological target, membrane permeability, and overall pharmacokinetic profile.

Quantitative Analysis of Electronic Effects

The electronic effect of a substituent is often quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.

SubstituentHammett Constant (σm)Hammett Constant (σp)
Fluorine (F)0.340.06

Data sourced from Hansch et al.[7]

The positive values for both meta (σm) and para (σp) positions indicate that fluorine is an electron-withdrawing group. The larger value for σm reflects the dominance of the inductive effect at this position, while the smaller σp value is a result of the opposing resonance effect.

Synthesis of Fluorinated 2-Aminobenzothiazoles

The synthesis of 2-aminobenzothiazoles can be achieved through several methods, with a common approach being the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[1][8]

Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole

This protocol is adapted from the synthesis described by Ravi Sankar Reddy D. et al.[9]

  • Reaction Setup: In a flask, dissolve 4-fluoro-3-chloro aniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 ml).

  • Bromine Addition: Cool the mixture below room temperature in a water bath. While stirring, slowly add a solution of bromine (1.6 ml) in glacial acetic acid (6 ml) dropwise. Ensure the temperature does not exceed room temperature.

  • Reaction: After the addition is complete, continue stirring the mixture for several hours at room temperature.

  • Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash it thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.[9]

G General Synthetic Pathway for Fluorinated 2-Aminobenzothiazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Fluorinated Aniline C Reaction in Glacial Acetic Acid A->C B Potassium Thiocyanate B->C D Addition of Bromine C->D Stirring E Precipitation in Ice-Cold Water D->E Stirring at RT F Filtration E->F G Recrystallization F->G H Purified Fluorinated 2-Aminobenzothiazole G->H

Caption: General workflow for the synthesis of fluorinated 2-aminobenzothiazoles.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the electronic effects of fluorine substitution.

  • ¹H NMR: The electron-withdrawing nature of fluorine causes deshielding of nearby protons, leading to a downfield shift in their resonance signals.

  • ¹³C NMR: Similarly, carbon atoms attached to or near fluorine will experience a downfield shift.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and can provide valuable information about structure and conformation.

¹H NMR Data for a Fluorinated 2-Aryl-Benzothiazole Derivative

The following data is for 5-Fluoro-2-(3,4-dimethoxyphenyl)-benzothiazole.[10]

ProtonChemical Shift (δ ppm)Multiplicity
H-77.80dd
H-47.73dd
H-2'7.72d
H-6'7.60dd
H-67.14td
H-5'6.96d

Solvent: CDCl₃. Data sourced from Dai et al.[10]

Impact on Biological Activity

The introduction of fluorine can significantly modulate the biological activity of 2-aminobenzothiazole derivatives. The electronic effects can enhance binding to target proteins and improve pharmacokinetic properties.

Anticancer Activity of Fluorinated 2-Aminobenzothiazoles

Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxic activity against human cancer cell lines.[11][12] The position of the fluorine atom on the benzothiazole ring has a notable impact on the activity and metabolic profile of these compounds.[11][12]

CompoundFluorine PositionCell LineGI₅₀ (nM)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole5-FluoroMCF-7< 1
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole5-FluoroMDA 468< 1
2-(4-aminophenyl)-4-fluorobenzothiazole4-FluoroMCF-7< 1
2-(4-aminophenyl)-6-fluorobenzothiazole6-FluoroMCF-7< 1

Data sourced from Hutchinson et al.[11][12]

The potent anticancer activity of these compounds is linked to the induction of the cytochrome P450 enzyme CYP1A1, which metabolizes the compounds to reactive species that exert a cytotoxic effect.[10][11]

G Structure-Activity Relationship of Fluorinated 2-Aminobenzothiazoles A 2-Aminobenzothiazole Scaffold B Fluorine Substitution A->B C Altered Electronic Properties (pKa, Electron Density) B->C Inductive Effect D Enhanced Metabolic Stability B->D Strong C-F Bond E Modified Physicochemical Properties (Lipophilicity, Permeability) C->E G Enhanced Biological Activity (e.g., Anticancer) D->G F Improved Binding Affinity to Target E->F F->G

Caption: Impact of fluorine substitution on the properties of 2-aminobenzothiazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the in vitro cytotoxicity of the synthesized compounds.[1]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated 2-aminobenzothiazole derivatives in the culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀) by plotting the percentage of cell viability against the compound concentration.

G Workflow for In Vitro Cytotoxicity Testing A Cell Seeding (96-well plate) B Overnight Incubation A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E MTT Addition D->E F Incubation (4 hours) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading G->H I Data Analysis (GI₅₀/IC₅₀ Calculation) H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Amino-5-fluorobenzothiazole and its derivatives. The methodologies outlined are based on established chemical principles and previously reported syntheses of related compounds, offering a practical guide for laboratory preparation.

Introduction

2-Aminobenzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 5-position of the benzothiazole ring can modulate the physicochemical and biological properties of the molecule, potentially enhancing its efficacy and pharmacokinetic profile. These compounds have been investigated for a range of biological activities, including antimicrobial, antifungal, and antitumor properties. This application note details a reliable protocol for the synthesis of the core scaffold, this compound, and a subsequent derivatization reaction.

Synthesis Pathway

The synthesis of this compound derivatives typically proceeds in two main stages. The first stage involves the formation of the 2-aminobenzothiazole ring system from a substituted aniline. The second stage involves the derivatization of the 2-amino group to introduce various functional moieties.

Synthesis_Pathway A 4-Fluoroaniline B Thiocyanation A->B KSCN, Br2 Glacial Acetic Acid C This compound B->C Intramolecular Cyclization D Derivatization (e.g., Acylation, Alkylation) C->D Reagents for functionalization E This compound Derivatives D->E Formation of new derivatives

Caption: General synthesis pathway for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core this compound scaffold from 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve potassium thiocyanate (0.08 mol) in glacial acetic acid (20 ml) and cool the mixture in an ice bath.[1]

  • To this cooled solution, add 4-fluoroaniline (0.01 mol).[1]

  • While maintaining the temperature below 5°C, add a solution of bromine (1.6 ml) in glacial acetic acid (6 ml) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to keep the temperature from rising.[1][2]

  • After the addition is complete, continue stirring the reaction mixture for an additional 4 hours in the ice bath.[2]

  • Allow the mixture to warm to room temperature and then reflux until the evolution of hydrogen bromide gas ceases (approximately 4 hours).[2]

  • Remove the solvent by filtration and treat the resulting solid with sulfur dioxide water, followed by filtration.[2]

  • Neutralize the filtrate with an aqueous ammonia solution.[2]

  • The precipitated this compound is then filtered, washed with water, and recrystallized from ethanol.[2]

Protocol 2: Synthesis of N-(5-fluorobenzo[d]thiazol-2-yl)acetamide (A Representative Derivative)

This protocol details the acylation of the 2-amino group of this compound.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or a suitable solvent

Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) or acetic anhydride (1.1 mmol) to the solution.

  • If not using pyridine as the solvent, add a base like triethylamine (1.2 mmol) to scavenge the generated acid.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(5-fluorobenzo[d]thiazol-2-yl)acetamide.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Start Materials reaction Reaction Setup & Execution start->reaction workup Reaction Work-up reaction->workup purification Purification workup->purification tlc TLC Analysis purification->tlc nmr NMR Spectroscopy tlc->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir mp Melting Point ir->mp analysis Spectral Interpretation mp->analysis reporting Reporting Results analysis->reporting

Caption: General laboratory workflow for synthesis and analysis.

Data Presentation

The following tables summarize typical quantitative data obtained for synthesized 2-aminobenzothiazole derivatives, which can be expected for this compound derivatives.

Table 1: Reaction Parameters and Yields for 2-Aminobenzothiazole Derivatives

CompoundStarting AnilineReaction Time (h)Yield (%)Melting Point (°C)Reference
2-Amino-5-chlorobenzothiazole4-Chloroaniline470195-197[3]
2-Amino-4-methylbenzothiazole3-Methylaniline570192-195
2-Amino-6-cyanobenzothiazole4-Aminobenzonitrile---[1]
3-(7-Chloro-6-fluorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one2-Amino-7-chloro-6-fluorobenzothiazole8--[1]

Table 2: Spectroscopic Data for a Representative 2-Aminobenzothiazole Derivative

Compound¹H NMR (δ, ppm)Mass Spectrum (m/z)IR (cm⁻¹)Reference
(1'-hydrazinoacetyl)-2-aminobenzothiazole8.18 (s, 1H, -CONH), 6.88-7.71(m, 4H, Ar-H)222 (M+)-
2-Amino-4,7-dibromobenzothiazole7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 (br s, 2H)306.85333470, 3177, 1634, 1530[3]

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis and derivatization of this compound. The synthesis is robust and can be adapted for the preparation of a library of derivatives for further investigation in drug discovery and development programs. The characterization data for related compounds provide a useful reference for confirming the identity and purity of the newly synthesized molecules.

References

Application Notes and Protocols: The Use of 2-Amino-5-fluorobenzothiazole Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic halides and organoboron compounds with high efficiency and functional group tolerance.[4][5][6]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of halogenated 2-amino-5-fluorobenzothiazole derivatives with arylboronic acids. While the C-F bond on the this compound core is generally unreactive under standard Suzuki conditions, halogenated analogues (e.g., bromo-substituted derivatives) serve as excellent substrates for creating diverse libraries of 2,5-disubstituted aminobenzothiazoles. These protocols are based on established methods for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.[3][7]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative, forming a Pd(II) complex.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide. The base activates the organoboron compound, facilitating this transfer.[6][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Both R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Both Transmetal->PdII_Both R²-B(OH)₂ (Base) PdII_Both->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R² R1X R¹-X = Halogenated this compound R2B R²-B(OH)₂ = Arylboronic Acid R1R2 R¹-R² = Arylated Product Experimental_Workflow start Weigh Reagents: - Halogenated Benzothiazole - Boronic Acid - Base setup Combine Reagents in Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_cat_solv Add Catalyst & Degassed Solvent inert->add_cat_solv react Heat & Stir (80-110 °C, 12-31h) add_cat_solv->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute & Perform Aqueous Wash monitor->workup Complete isolate Dry & Concentrate Organic Layer workup->isolate purify Purify by Column Chromatography isolate->purify product Characterize Pure Product purify->product

References

Application Notes and Protocols for Antifungal Activity Assays of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the antifungal activity of benzothiazole derivatives, a class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1] The methodologies outlined are based on established standards for antifungal susceptibility testing, ensuring accuracy and reproducibility of results.

Introduction

Benzothiazole derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial activity.[1][2] The evaluation of their antifungal efficacy is a critical step in the development of new therapeutic agents to combat the growing challenge of fungal infections. This application note details the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of these compounds, providing a quantitative measure of their antifungal potency.

Data Presentation: Antifungal Activity of Benzothiazole Derivatives

The following tables summarize the antifungal activity of various benzothiazole derivatives against common fungal pathogens, as reported in the literature. This data provides a comparative overview of the efficacy of different substituted benzothiazoles.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Candida albicans

Compound IDSubstituent(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)
D-02C-6 methyl, 2-(3 or 4)-aryl-nitroPotent activityGriseofulvin-
D-08C-6 methyl, 2-(3 or 4)-aryl-nitroPotent activityGriseofulvin-
D-01C-6 methyl, 2-(3 or 4)-aryl-nitroModerate activityGriseofulvin-
D-04C-6 methyl, 2-(3 or 4)-aryl-nitroModerate activityGriseofulvin-
Tz-19bCopper-coordinated31.25--
Tz-21Copper-coordinated31.25--

Note: "Potent" and "moderate" activities for compounds D-01, D-02, D-04, and D-08 were observed at concentrations of 50 µg/mL and 100 µg/mL as per the cup plate method. Specific MIC values were not provided in the source.

Table 2: Antifungal Activity of Benzothiazole Derivatives against Aspergillus niger

Compound IDSubstituent(s)Activity/MIC (µg/mL)Reference Compound
A1-Significant activityAmphotericin-B
A2-Significant activityAmphotericin-B
A4-Significant activityAmphotericin-B
A6-Significant activityAmphotericin-B
A9-Significant activityAmphotericin-B
K-05Methoxy substitutedPotent activityGriseofulvin
K-06Methoxy substitutedPotent activityGriseofulvin
K-01Methoxy substitutedModerate activityGriseofulvin
K-03Methoxy substitutedModerate activityGriseofulvin

Note: "Significant," "potent," and "moderate" activities were reported based on inhibition zones or qualitative assessment.[1][3] Specific MIC values were not consistently provided.

Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the antifungal activity of benzothiazole derivatives using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This is a widely accepted and standardized method for in vitro antifungal susceptibility testing.[4][5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6] It involves testing a series of twofold dilutions of the compound against a standardized inoculum of a specific fungus.[7]

Materials:

  • Benzothiazole derivatives

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[8]

  • Sterile 96-well flat-bottom microtiter plates[7]

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve the benzothiazole derivative in a minimal amount of DMSO to prepare a high-concentration stock solution.

    • Further dilute the stock solution in RPMI-1640 medium to achieve the desired starting concentration for the assay.

  • Inoculum Preparation (for Yeast, e.g., Candida albicans):

    • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[9]

    • Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]

  • Inoculum Preparation (for Molds, e.g., Aspergillus fumigatus):

    • Culture the mold on Potato Dextrose Agar until sporulation occurs.

    • Harvest the conidia by gently washing the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[9]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the starting concentration of the benzothiazole derivative solution to the wells in column 12.

    • Perform a twofold serial dilution by transferring 100 µL from column 12 to column 11. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 2. Discard 100 µL from column 2 after mixing.

    • Column 1 will serve as the growth control (no drug). Add 100 µL of RPMI-1640 medium to these wells.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to all wells (columns 1-12). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final test concentrations.

  • Incubation:

    • Seal the plate or use a lid to prevent evaporation.

    • Incubate the plate at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.[9]

  • MIC Determination:

    • The MIC is the lowest concentration of the benzothiazole derivative that causes a significant inhibition of visible growth compared to the growth control well.[6]

    • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is often defined as the concentration that inhibits 50% (MIC50) or 80% (MIC80) of fungal growth.[7]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus. It is determined after the MIC has been established.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-20 µL).

  • Subculture these aliquots onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plate at 35°C for 24-48 hours (or longer, depending on the fungus).

  • The MFC is the lowest concentration of the compound from the MIC plate that results in no fungal growth or a 99.9% reduction in CFU/mL on the subculture plate.[10][11]

Experimental Workflow and Diagrams

The following diagrams illustrate the workflow for the antifungal activity assays.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination Compound_Prep Prepare Benzothiazole Derivative Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C (24-72h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed if growth is inhibited Incubation_MFC Incubate Agar Plates at 35°C Subculture->Incubation_MFC Read_MFC Determine MFC (Lowest concentration with no fungal growth) Incubation_MFC->Read_MFC

Caption: Workflow for determining MIC and MFC of benzothiazole derivatives.

Conclusion

The protocols detailed in this document provide a standardized framework for evaluating the antifungal properties of novel benzothiazole derivatives. Consistent application of these methods will yield reliable and comparable data, which is essential for the identification and advancement of promising antifungal drug candidates. Further investigations, including in vivo studies, are warranted for compounds demonstrating significant in vitro activity.[1]

References

Application Notes and Protocols: 2-Amino-5-fluorobenzothiazole in Fluorogenic Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility. A particularly innovative application of click chemistry is the development of fluorogenic probes, which are initially non-fluorescent but become highly fluorescent upon reaction with a target molecule. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes ideal for sensitive detection and imaging applications.

The benzothiazole scaffold has been identified as a promising core for creating such "click-on" fluorogenic dyes. By functionalizing the 2-position of the benzothiazole ring with either an azide or an alkyne, a pro-fluorophore is created. Upon undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the resulting 1,2,3-triazole ring extends the π-conjugated system of the benzothiazole, leading to a significant increase in fluorescence quantum yield.

This document provides detailed application notes and experimental protocols for the use of 2-Amino-5-fluorobenzothiazole as a precursor for developing novel fluorogenic probes for click chemistry applications. The presence of the fluorine atom at the 5-position is anticipated to modulate the photophysical properties of the resulting dye, potentially leading to enhanced quantum yields and altered spectral characteristics.

Principle of "Click-On" Fluorescence with Benzothiazole Derivatives

The underlying principle of benzothiazole-based "click-on" dyes is the modulation of the electronic properties of the benzothiazole core.

  • Pro-fluorophore (Pre-Click): 2-Azido-5-fluorobenzothiazole or 2-ethynyl-5-fluorobenzothiazole is weakly or non-fluorescent. The azide and alkyne groups at the 2-position do not sufficiently extend the π-conjugation to allow for efficient fluorescence emission.

  • Fluorophore (Post-Click): The formation of the 1,4-disubstituted 1,2,3-triazole ring via CuAAC with a corresponding alkyne or azide-functionalized molecule creates a larger, planar, and more conjugated system. This extended π-system lowers the energy of the first excited state and provides a rigid scaffold, which significantly enhances the fluorescence quantum yield, thus "turning on" the fluorescence.

Applications

The fluorogenic nature of the this compound-derived click chemistry probes makes them suitable for a variety of applications in research and drug development:

  • Bioimaging: In-situ labeling and visualization of azide or alkyne-tagged biomolecules (e.g., proteins, glycans, nucleic acids) in living cells with low background signal.

  • High-Throughput Screening (HTS): Development of "no-wash" assays for screening enzyme activities or binding events where a fluorescent signal is generated only upon a specific reaction.

  • Bioconjugation: Covalent labeling of therapeutic molecules, such as peptides or antibodies, with a fluorescent tag for tracking and quantification.

  • Materials Science: Incorporation into polymers or other materials to create sensors that respond to specific chemical stimuli.

Data Presentation

The following tables summarize the key quantitative data for benzothiazole-based "click-on" fluorogenic dyes. While specific data for the 5-fluoro derivative is not extensively published, the data from related benzothiazole compounds provide a strong basis for expected performance. The fluorine substituent is expected to cause a slight bathochromic (red) shift in the excitation and emission maxima and potentially influence the quantum yield.

Table 1: Photophysical Properties of a Representative Benzothiazole-Triazole Conjugate

PropertyValueReference
Excitation Maximum (λex)~285-297 nm[1]
Emission Maximum (λem)~360-374 nm[1]
Stokes Shift~70-80 nm[1]
Quantum Yield (Φ) of "Clicked" ProductUp to 0.36[2]
Fluorescence Enhancement FactorUp to 158-fold[2]

Table 2: Comparison of "Clicked" Benzothiazole Derivatives with Different Substituents

Substituent on BenzothiazoleExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Unsubstituted~290~360~0.15[2]
6-Methoxy~330~390~0.25[2]
6-Dimethylamino~390~500~0.36[2]
5-Fluoro (Predicted) ~295-305 ~370-385 ~0.2-0.4 Inferred

Note: The data for the 5-fluoro derivative is an educated prediction based on the known effects of fluorine substitution on aromatic fluorophores and the data available for other substituted benzothiazoles.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of the necessary precursors from this compound and their subsequent use in a typical CuAAC reaction.

Protocol 1: Synthesis of 2-Azido-5-fluorobenzothiazole (Pro-fluorophore 1)

This protocol describes the conversion of this compound to its corresponding azide derivative via a diazotization reaction.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of concentrated HCl and water at 0 °C (ice bath).

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the stirring mixture, maintaining the temperature at 0-5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

  • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution at 0 °C. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Azido-5-fluorobenzothiazole.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Ethynyl-5-fluorobenzothiazole (Pro-fluorophore 2)

This two-step protocol involves the conversion of the amino group to an iodo group, followed by a Sonogashira coupling with a protected alkyne.

Step 2a: Synthesis of 2-Iodo-5-fluorobenzothiazole

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetonitrile (MeCN)

  • Potassium iodide (KI)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • To a solution of this compound (1.0 eq) and p-Toluenesulfonic acid (2.0 eq) in acetonitrile at 0 °C, add a solution of potassium iodide (1.5 eq) in water.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise while maintaining the temperature between 0-10 °C.

  • Stir the reaction mixture for 15-20 minutes at this temperature.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-Iodo-5-fluorobenzothiazole, which can be purified by column chromatography.

Step 2b: Sonogashira Coupling to form 2-Ethynyl-5-fluorobenzothiazole

Materials:

  • 2-Iodo-5-fluorobenzothiazole

  • Ethynyltrimethylsilane or another terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Tetrabutylammonium fluoride (TBAF) (if using a silyl-protected alkyne)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Iodo-5-fluorobenzothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in the anhydrous, degassed solvent.

  • Add the amine base (2.0-3.0 eq) and stir for 10 minutes at room temperature.

  • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 eq) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate. If a silyl-protected alkyne was used, dissolve the residue in THF and treat with TBAF (1.1 eq) to remove the protecting group.

  • Purify the crude 2-Ethynyl-5-fluorobenzothiazole by column chromatography.

Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a 5-fluorobenzothiazole-derived pro-fluorophore and an azide or alkyne-tagged molecule of interest.

Materials:

  • 2-Azido-5-fluorobenzothiazole (or 2-Ethynyl-5-fluorobenzothiazole) (1.0 eq)

  • Alkyne- or Azide-functionalized molecule of interest (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.05-0.10 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand (optional, but recommended for biological applications)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or appropriate biological buffer)

Procedure:

  • In a reaction vial, dissolve the 5-fluorobenzothiazole pro-fluorophore and the molecule of interest in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ and ligand solutions.

  • To the stirring solution of the reactants, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-mixed catalyst-ligand solution).

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC, LC-MS, or by observing the increase in fluorescence.

  • For purification of small molecules, dilute the reaction with water and extract with an organic solvent. The organic layer can then be washed, dried, and concentrated, followed by column chromatography. For biomolecules, purification may involve size-exclusion chromatography or dialysis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in these application notes.

G cluster_0 Synthesis of Pro-fluorophores This compound This compound Diazotization Diazotization This compound->Diazotization Iodination Iodination This compound->Iodination 2-Azido-5-fluorobenzothiazole 2-Azido-5-fluorobenzothiazole Diazotization->2-Azido-5-fluorobenzothiazole 2-Iodo-5-fluorobenzothiazole 2-Iodo-5-fluorobenzothiazole Iodination->2-Iodo-5-fluorobenzothiazole Sonogashira Coupling Sonogashira Coupling 2-Iodo-5-fluorobenzothiazole->Sonogashira Coupling 2-Ethynyl-5-fluorobenzothiazole 2-Ethynyl-5-fluorobenzothiazole Sonogashira Coupling->2-Ethynyl-5-fluorobenzothiazole

Caption: Synthesis pathways for 2-azido and 2-ethynyl-5-fluorobenzothiazole.

G cluster_1 Fluorogenic Click Reaction Workflow Pro-fluorophore 2-Azido/Ethynyl-5-fluorobenzothiazole (Weakly Fluorescent) CuAAC Cu(I) Catalyst Sodium Ascorbate Pro-fluorophore->CuAAC TargetMolecule Alkyne/Azide-tagged Biomolecule TargetMolecule->CuAAC Fluorophore Triazole-Benzothiazole Conjugate (Highly Fluorescent) CuAAC->Fluorophore Detection Fluorescence Detection (Imaging, HTS) Fluorophore->Detection

Caption: Workflow of the "click-on" fluorogenic reaction.

G cluster_2 Energy Level Diagram S0_pro S0 S1_pro S1 S0_pro->S1_pro Excitation S1_pro->S0_pro Non-radiative decay S0_fluo S0' S1_fluo S1' S0_fluo->S1_fluo Excitation S1_fluo->S0_fluo Fluorescence label_pro Pro-fluorophore label_fluo Fluorophore

Caption: Energy state comparison before and after the click reaction.

References

Medicinal chemistry applications of 2-Amino-5-fluorobenzothiazole derivatives in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The introduction of a fluorine atom at the 5-position of the benzothiazole ring can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making 2-Amino-5-fluorobenzothiazole derivatives particularly attractive candidates for cancer drug discovery. These compounds have been shown to exert their antitumor activity through the modulation of various critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the applications of these derivatives in cancer research, including their biological activities, mechanisms of action, and detailed protocols for their evaluation.

Mechanism of Action and Key Signaling Pathways

This compound derivatives have been identified as potent inhibitors of several key protein kinases that are frequently dysregulated in cancer. Their mechanism of action primarily involves the competitive inhibition of ATP binding to the kinase domain of these enzymes, thereby blocking downstream signaling cascades essential for tumor growth and survival.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many human cancers. Several 2-aminobenzothiazole derivatives have been shown to target and inhibit key components of this pathway, particularly PI3Kα.[2] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of AKT, which in turn leads to the deactivation of mTOR and its downstream effectors, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.[2][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Amino-5-fluoro- benzothiazole Derivative Inhibitor->PI3K inhibits

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway.
EGFR and VEGFR-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation and angiogenesis, respectively.[2] Overexpression or constitutive activation of EGFR is common in various cancers, leading to uncontrolled cell growth.[3] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling axis.[2] Certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR-2, highlighting their potential as multi-targeted anticancer agents.[2][3]

EGFR_VEGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Inhibitor 2-Amino-5-fluoro- benzothiazole Derivative Inhibitor->EGFR inhibits Inhibitor->VEGFR2 inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Experimental_Workflow Synthesis Synthesis & Characterization of Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle WesternBlot Western Blot Analysis (Signaling Pathways) Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssay->WesternBlot DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-5-fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-Amino-5-fluorobenzothiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as modulators of key cellular signaling pathways, particularly as kinase inhibitors. The protocols outlined below detail both a primary biochemical screen to identify initial hits and a secondary cell-based assay to confirm on-target activity in a cellular context.

Introduction

2-Aminobenzothiazole derivatives are a versatile scaffold in drug discovery, with various analogues demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a fluorine atom at the 5-position of the benzothiazole ring can significantly enhance metabolic stability and cell permeability, making these derivatives attractive candidates for therapeutic development.

A prominent target for this class of compounds is the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Therefore, identifying potent and selective inhibitors of PI3K is a key objective in oncology drug discovery.

High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of chemical compounds to identify those that modulate a specific biological target. This document provides detailed protocols for a robust HTS campaign designed to identify this compound derivatives that inhibit PI3Kα, a frequently mutated isoform in human cancers.

Data Presentation

The following table summarizes representative quantitative data for a 2-aminobenzothiazole derivative, Compound 8i, which has shown potent inhibitory activity against the PI3Kα isoform and various cancer cell lines.[1] This data is presented to illustrate the expected outcomes of a successful screening and hit validation process.

Compound IDTargetAssay TypeIC50 (nM)Cell LineCell-Based AssayIC50 (µM)
Compound 8iPI3KαBiochemical1.03[1]MCF7 (Breast Cancer)Antiproliferative6.34[1]
MDAMB-231 (Breast Cancer)Antiproliferative-
HepG2 (Liver Cancer)Antiproliferative-
HS-173 (Standard)PI3KαBiochemical-MCF7 (Breast Cancer)Antiproliferative10.25[1]
OMS5PI3KγBiochemical-A549 (Lung Cancer)Antiproliferative34.21[2][3][4]
OMS14PI3KγBiochemical65% inhibition @ 100 µM[5]MCF-7 (Breast Cancer)Antiproliferative28.14[2][3][4]

Note: '-' indicates data not available.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to various cellular responses. This compound derivatives can inhibit PI3K, thereby blocking this pro-survival signaling.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

A typical HTS campaign involves a primary screen to identify initial hits, followed by secondary assays to confirm their activity and elucidate their mechanism of action.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a this compound derivative library is depicted below. This process begins with compound library preparation and culminates in the identification and validation of hit compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_output Output Compound_Library Compound Library (this compound derivatives) Primary_Screen Primary HTS (Biochemical Assay) Compound_Library->Primary_Screen Assay_Reagents Assay Reagents (PI3Kα, ATP, etc.) Assay_Reagents->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (Cell-Based) Dose_Response->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits

High-Throughput Screening Workflow
Protocol 1: Primary High-Throughput Screening - Biochemical PI3Kα Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay to identify compounds that inhibit the binding of an ATP-competitive tracer to the PI3Kα kinase.

1. Materials and Reagents:

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Target Kinase: Recombinant human PI3Kα.

  • Kinase Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor scaffold.

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-His).

  • Assay Buffer: LanthaScreen® Kinase Buffer A.

  • Plates: 384-well, low-volume, white microplates.

  • Positive Control: A known PI3Kα inhibitor (e.g., Alpelisib).

  • Negative Control: DMSO.

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Dispense positive and negative controls into designated wells.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of PI3Kα and Eu-anti-tag antibody in Kinase Buffer A.

  • Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well of the assay plate.

  • Tracer Addition: Add 5 µL of a 2X solution of the kinase tracer in Kinase Buffer A to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: Secondary Assay - Cell-Based Phospho-Akt (Ser473) ELISA

This protocol describes a cell-based enzyme-linked immunosorbent assay (ELISA) to confirm the on-target activity of hit compounds by measuring the inhibition of Akt phosphorylation, a downstream effector of PI3K.[6]

1. Materials and Reagents:

  • Cell Line: A cancer cell line with a constitutively active PI3K pathway (e.g., MCF7).

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Plates: 96-well cell culture plates.

  • Hit Compounds: Confirmed hits from the primary screen.

  • Stimulant: Growth factor (e.g., insulin or IGF-1) to activate the PI3K pathway.

  • Lysis Buffer: Cell lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies:

    • Primary antibody: Rabbit anti-phospho-Akt (Ser473).

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Substrate: TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Stop Solution: Sulfuric acid or hydrochloric acid.

  • Wash Buffer: PBS with 0.05% Tween-20.

2. Assay Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce Akt phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • ELISA: a. Coat a new 96-well plate with a capture antibody against total Akt. b. Add cell lysates to the wells and incubate. c. Wash the wells and add the primary antibody (anti-phospho-Akt). d. Wash and add the HRP-conjugated secondary antibody. e. Wash and add the TMB substrate. f. Stop the reaction and measure the absorbance at 450 nm.

3. Data Analysis:

  • Normalize the absorbance readings to the vehicle-treated control.

  • Plot the percentage of phospho-Akt inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in Akt phosphorylation.

By following these detailed protocols, researchers can effectively screen libraries of this compound derivatives to identify and validate potent inhibitors of the PI3K/Akt signaling pathway for potential development as novel anticancer therapeutics.

References

Application Notes and Protocols: Leveraging 2-Amino-5-fluorobenzothiazole for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Its derivatives have been successfully developed as inhibitors for a diverse range of enzymes, playing crucial roles in various diseases, including cancer, bacterial infections, and neurological disorders. The introduction of a fluorine atom at the 5-position of the benzothiazole ring can significantly enhance the pharmacological properties of these molecules, such as metabolic stability and binding affinity, making 2-amino-5-fluorobenzothiazole an attractive starting point for the design of novel and potent enzyme inhibitors.

These application notes provide a comprehensive guide for researchers and drug development professionals on utilizing this compound as a core scaffold for the development of new enzyme inhibitors. This document outlines key enzyme targets, summarizes inhibitory data, provides detailed experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Key Enzyme Targets and Inhibitory Data

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated inhibitory activity against a variety of important enzyme classes. The following tables summarize the quantitative data for representative inhibitors, showcasing the potential of this chemical scaffold.

Table 1: Inhibition of DNA Gyrase B by 2-Aminobenzothiazole Derivatives [1]

Compound IDModification on 2-Aminobenzothiazole CoreTarget EnzymeIC50 (nM)
A5-hydroxylE. coli DNA Gyrase B< 10
B5-fluoroE. coli DNA Gyrase B40
C5-N-benzylacetamidoE. coli DNA Gyrase B71
D5-benzylaminoE. coli DNA Gyrase B< 10
E5-(3-methoxypropyl)aminoE. coli DNA Gyrase B< 10

Table 2: Inhibition of PI3K and Other Kinases by 2-Aminobenzothiazole Derivatives [2]

Compound IDTarget Enzyme/PathwayInhibition (%) at 100 µMIC50 (µM)Cell Line
OMS1PI3Kγ47--
OMS2PI3Kγ48--
OMS5--61.03A549 (Lung Cancer)
OMS14PIK3CD/PIK3R16526.09A549 (Lung Cancer)
OMS14--22.13MCF-7 (Breast Cancer)

Table 3: Inhibition of Carbonic Anhydrases (CA) by Benzothiazole Derivatives [3][4]

CompoundTarget IsoformKi (µM)
Derivative 1hCA I2.9 - 88.1
Derivative 1hCA II2.9 - 88.1
Derivative 1hCA V2.9 - 88.1
Derivative 1hCA XIII2.9 - 88.1

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the development pipeline of novel inhibitors.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Inhibitor (e.g., OMS14) Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

G cluster_1 Workflow for Developing this compound-Based Enzyme Inhibitors Scaffold This compound Scaffold Selection Synthesis Chemical Synthesis of Derivative Library Scaffold->Synthesis HTS High-Throughput Screening (Biochemical/Cell-based Assays) Synthesis->HTS HitID Hit Identification and Validation HTS->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt LeadOpt->Synthesis Iterative Design Preclinical Preclinical Development LeadOpt->Preclinical

Caption: General experimental workflow for the development of enzyme inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of N-substituted-2-amino-5-fluorobenzothiazoles

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound, a common step in creating a library of potential inhibitors.

Materials:

  • This compound

  • Appropriate acyl chloride or carboxylic acid

  • Coupling agents (e.g., DCC, EDC/HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and a suitable base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Slowly add the acyl chloride (1.1 equivalents) to the solution at 0 °C. If starting from a carboxylic acid, pre-activate it with a coupling agent before addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro DNA Gyrase B Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against DNA gyrase B.

Materials:

  • Recombinant E. coli DNA gyrase B subunit

  • Supercoiled plasmid DNA (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Novobiocin)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., Ethidium Bromide, SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and the DNA gyrase B enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compounds (or DMSO as a negative control and a positive control inhibitor) to the reaction mixtures.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37 °C for 1-2 hours.

  • Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of DNA gyrase B activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

  • Quantification: Quantify the band intensities to determine the IC50 value for each compound.

Protocol 3: Cell-Based PI3K Pathway Inhibition Assay

This protocol provides a method to evaluate the effect of the inhibitors on the PI3K signaling pathway in a cellular context.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Synthesized this compound derivatives

  • Lysis buffer

  • Antibodies for Western Blotting (e.g., anti-p-AKT, anti-AKT, anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture: Culture the chosen cancer cell line to approximately 80% confluency.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated AKT (a downstream target of PI3K) and total AKT. Use a loading control like GAPDH to ensure equal protein loading.

  • Detection and Analysis: Detect the protein bands using a suitable secondary antibody and chemiluminescence substrate. Quantify the band intensities to determine the extent of inhibition of AKT phosphorylation, which is indicative of PI3K pathway inhibition.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel enzyme inhibitors with therapeutic potential across various disease areas. The synthetic tractability of this core allows for the generation of diverse chemical libraries, and the established assay protocols enable robust evaluation of their biological activity. By leveraging the information and protocols provided in these application notes, researchers can accelerate their efforts in discovering and optimizing new, potent, and selective enzyme inhibitors based on the this compound framework.

References

Application of 2-Amino-5-fluorobenzothiazole in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-5-fluorobenzothiazole as a key scaffold in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position of the benzothiazole ring offers a valuable tool for medicinal chemists to enhance metabolic stability and binding affinity of kinase inhibitors. This scaffold has been featured in the development of inhibitors targeting critical signaling pathways implicated in cancer and other diseases, such as the PI3K/AKT/mTOR and receptor tyrosine kinase pathways.

Introduction to this compound in Kinase Inhibitor Design

The 2-aminobenzothiazole core is a well-established privileged structure in medicinal chemistry, known for its ability to form key interactions with the hinge region of kinase ATP-binding sites. The addition of a fluorine atom at the 5-position can significantly modulate the electronic properties of the aromatic system, influencing pKa and improving pharmacokinetic properties such as membrane permeability and metabolic resistance. This makes this compound an attractive starting material for the generation of novel kinase inhibitors with improved drug-like characteristics.

One notable derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has demonstrated potent and selective anti-proliferative activity against a range of cancer cell lines.[1][2] While its mechanism is complex, the core structure serves as a template for designing inhibitors that target specific kinases within oncogenic signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of kinase inhibitors derived from or structurally related to the this compound scaffold. This data provides a comparative overview of their potency and selectivity against various kinase targets.

Compound IDStructure/ModificationTarget Kinase(s)IC50 / GI50 (nM)Cell Line(s)Reference
1 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleAnti-proliferativeGI50 < 1MCF-7, MDA-MB-468[1]
2 Representative PI3Kβ Inhibitor (benzothiazole core)PI3KβIC50 = 20-[3]
3 Representative PI3Kβ Inhibitor (benzothiazole core)PI3KαIC50 = 130-[3]
4 Representative PI3Kβ Inhibitor (benzothiazole core)PI3KδIC50 = 120-[3]
5 Representative PI3Kβ Inhibitor (benzothiazole core)mTORIC50 = 160-[3]
6 Representative EGFR Inhibitor (2-aminobenzothiazole derivative)EGFRIC50 = 96-[4]
7 Representative VEGFR-2 Inhibitor (benzothiazole hybrid)VEGFR-2IC50 = 570-[5]

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors utilizing a 2-aminobenzothiazole scaffold. These can be adapted for the specific use of this compound.

Protocol 1: General Synthesis of a 2-Aryl-5-fluorobenzothiazole Derivative

This protocol is based on the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.[1]

Step 1: Synthesis of the Thiobenzanilide Precursor.

  • To a solution of 4-fluoroaniline (1.0 eq) in an appropriate solvent such as toluene, add a substituted benzoyl chloride (1.0 eq).

  • Heat the reaction mixture under reflux for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • The resulting benzanilide is then treated with Lawesson's reagent (0.5 eq) in refluxing toluene for 2-3 hours to yield the corresponding thiobenzanilide.

Step 2: Oxidative Cyclization to form the Benzothiazole Ring.

  • Dissolve the thiobenzanilide from Step 1 in a suitable solvent like chloroform or dichloromethane.

  • Add a solution of potassium ferricyanide (3.0 eq) in aqueous sodium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-aryl-5-fluorobenzothiazole.

Protocol 2: Synthesis of a Urea-Substituted 2-Aminobenzothiazole Kinase Inhibitor (Representative PI3K Inhibitor)

This protocol is adapted from the synthesis of benzothiazole-based PI3K inhibitors.[3]

Step 1: Synthesis of a 2,4-Dimorpholinobenzothiazole Intermediate.

  • Start with a suitably substituted 2,6-dibromo-4-chloroaniline.

  • React with thiophosgene in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • The resulting isothiocyanate is then reacted with morpholine, followed by a palladium-catalyzed amination with another equivalent of morpholine to yield the 2,4-dimorpholinobenzothiazole core.

Step 2: Introduction of the Phenylurea Moiety.

  • The intermediate from Step 1 is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester derivative (e.g., (4-aminophenyl)boronic acid).

  • The resulting amino-functionalized benzothiazole is then reacted with an appropriate isocyanate (e.g., ethyl isocyanate) in a solvent like dichloromethane to form the final urea-substituted kinase inhibitor.

  • The final product is purified by column chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the compound with assay buffer to the desired concentrations.

  • In a 96-well plate, add the kinase enzyme, the substrate (e.g., a specific peptide), and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT p PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival.

VEGFR_EGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K VEGF VEGF VEGF->VEGFR EGF EGF EGF->EGFR Angiogenesis Angiogenesis PLC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->VEGFR Inhibitor->EGFR

Caption: Receptor Tyrosine Kinase (VEGFR/EGFR) signaling pathways drive angiogenesis and cell proliferation.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Urea Formation) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (In vitro Kinase Assays, Cell-based Assays) Characterization->BioAssay DataAnalysis Data Analysis (IC50/GI50 Determination) BioAssay->DataAnalysis End Lead Compound DataAnalysis->End

Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-5-fluorobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Amino-5-fluorobenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route involving the thiocyanation of 4-fluoroaniline.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reagents: The starting materials or reagents may have degraded due to improper storage. 3. Incorrect stoichiometry: The molar ratios of the reactants may be incorrect. 4. Presence of moisture: The reaction may be sensitive to water.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Use fresh, high-purity reagents. Ensure proper storage conditions as per the manufacturer's instructions. 3. Carefully re-calculate and measure the molar equivalents of all reactants. 4. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Formation of Multiple Products/Side Reactions 1. Isomer formation: Electrophilic thiocyanation of substituted anilines can sometimes lead to the formation of regioisomers. 2. Over-reaction/degradation: High reaction temperatures or prolonged reaction times can lead to the formation of byproducts. 3. Oxidation of the amino group: The amino group of the aniline can be sensitive to oxidation.1. Optimize the reaction temperature. Lowering the temperature may improve regioselectivity. The choice of solvent can also influence isomer distribution. 2. Carefully control the reaction temperature and monitor the reaction by TLC to stop it once the starting material is consumed. 3. Use a milder oxidizing agent or perform the reaction under an inert atmosphere.
Difficulty in Product Purification 1. Co-precipitation of impurities: The crude product may precipitate with unreacted starting materials or byproducts. 2. Product instability: The product may be unstable under certain purification conditions (e.g., high temperatures or extreme pH). 3. Similar polarity of product and impurities: The product and major impurities may have similar polarities, making chromatographic separation challenging.1. Wash the crude product thoroughly with appropriate solvents to remove soluble impurities. Recrystallization from a suitable solvent system is often effective.[1] 2. Avoid excessive heat during purification. If performing column chromatography, choose a solvent system that allows for efficient elution without causing degradation. 3. Explore different solvent systems for recrystallization or column chromatography. Sometimes, converting the product to a salt and then liberating the free base can aid in purification.
Inconsistent Yields 1. Variability in reagent quality: The purity of starting materials and reagents can vary between batches. 2. Lack of precise control over reaction parameters: Minor variations in temperature, stirring speed, or addition rate of reagents can affect the outcome.1. Source high-purity reagents from a reliable supplier and consider analyzing them before use. 2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction setup and ensure consistent stirring. For dropwise additions, use a syringe pump for precise control.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[2] For this compound, this typically involves the thiocyanation of 4-fluoroaniline.

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: The key parameters to control are temperature, reaction time, and the stoichiometry of the reactants. The temperature, in particular, can influence the rate of reaction and the formation of byproducts. It is crucial to maintain the recommended temperature range for each step of the synthesis.

Q3: What are some common side products in this synthesis?

A3: A potential side product is the formation of isomeric 2-aminobenzothiazoles, where the thiocyanate group attaches to a different position on the aniline ring. Additionally, unreacted starting materials and intermediates can be present in the crude product.

Q4: How can I effectively purify the final product?

A4: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of solvents.[1] Column chromatography can also be employed for higher purity. The choice of purification method depends on the nature and quantity of the impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, it is important to work in a well-ventilated fume hood, as some of the reagents and solvents may be toxic or volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiocyanation of Anilines

Starting Aniline Thiocyanate Source Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
2-FluoroanilineAmmonium thiocyanateBromineGlacial Acetic Acid0-104Not Reported[1]
3-Chloro-4-fluoroanilinePotassium thiocyanateBromineGlacial Acetic AcidRoom TempNot ReportedNot Reported[2][3]
p-ToluidineSodium thiocyanateSulfuryl chlorideChlorobenzene100 (thiourea formation), 50 (cyclization)3 (thiourea formation), 2 (cyclization)~60-63[4]
4-Chlorophenylthiourea-HBr (catalyst)Sulfuric Acid45-707.592[5]

Note: Yields can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thiocyanation of 4-fluoroaniline (Adapted from general methods for aniline thiocyanation)

This protocol is based on established methods for the thiocyanation of anilines.[1][2]

Materials:

  • 4-Fluoroaniline

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Bromine

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 4-fluoroaniline (1 equivalent) and ammonium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.

  • Purify the crude this compound by recrystallization from ethanol to obtain the final product.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - 4-Fluoroaniline - Ammonium Thiocyanate - Bromine in Acetic Acid reaction 2. Thiocyanation Reaction - Dissolve reactants in Glacial Acetic Acid - Cool to 0-5°C - Add Bromine solution dropwise - Stir at Room Temperature reagents->reaction Add to reaction vessel workup 3. Work-up - Pour into cold water - Precipitate crude product - Vacuum filtration - Wash with water reaction->workup Reaction completion (TLC) purification 4. Purification - Recrystallization from Ethanol workup->purification Crude product product 5. Final Product - this compound purification->product Pure product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield action_node action_node ok_node ok_node start Low Yield Observed check_reaction Reaction Complete? (TLC) start->check_reaction check_reagents Reagents Fresh? check_reaction->check_reagents Yes action_extend_time Extend reaction time / Increase temp. check_reaction->action_extend_time No check_stoichiometry Stoichiometry Correct? check_reagents->check_stoichiometry Yes action_use_fresh Use fresh reagents check_reagents->action_use_fresh No check_conditions Conditions Anhydrous? check_stoichiometry->check_conditions Yes action_recalculate Recalculate & re-weigh check_stoichiometry->action_recalculate No action_dry Use anhydrous solvents/inert atm. check_conditions->action_dry No success Yield Improved check_conditions->success Yes optimize Optimization Successful? action_extend_time->check_reaction action_use_fresh->start action_recalculate->start action_dry->start fail Consult further literature

Caption: Decision tree for troubleshooting low synthesis yield.

Signaling_Pathway Proposed Reaction Pathway: Electrophilic Aromatic Substitution cluster_activation Electrophile Generation cluster_substitution Electrophilic Attack & Cyclization thiocyanate SCN⁻ electrophile Br-SCN (Thiocyanogen bromide) thiocyanate->electrophile bromine Br₂ bromine->electrophile aniline 4-Fluoroaniline intermediate Thiocyanatoaniline Intermediate electrophile->intermediate aniline->intermediate + Br-SCN cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Ring Closure product This compound cyclization->product

Caption: Proposed mechanism for this compound synthesis.

References

Technical Support Center: 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-aminobenzothiazoles. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, from low yields to the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminobenzothiazoles?

The most prevalent methods for synthesizing 2-aminobenzothiazoles are the Hugershoff reaction and the Jacobson synthesis. The Hugershoff reaction involves the cyclization of an arylthiourea, typically with an oxidizing agent like bromine. The Jacobson synthesis is a one-pot reaction that uses an aniline, a thiocyanate salt, and a halogen. More contemporary methods often employ metal catalysts to achieve the desired transformation under milder conditions.

Q2: What are the primary challenges encountered during the synthesis of 2-aminobenzothiazoles?

Researchers often face challenges such as low yields, the formation of unwanted side products, and difficulties in purifying the final compound. Common side products include regioisomers (e.g., 5- vs. 7-substituted benzothiazoles when using meta-substituted anilines), products of aromatic bromination, and para-thiocyanation of the aniline starting material.

Q3: How do substituents on the aniline precursor affect the reaction outcome?

The electronic nature of the substituents on the aniline ring significantly impacts the reaction. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, leading to lower yields and requiring harsher reaction conditions. The position of the substituent also dictates the regioselectivity of the cyclization.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 2-Aminobenzothiazole

Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions. Here are some troubleshooting steps:

  • Reagent Quality: Ensure all reagents, particularly the aniline and thiocyanate salt, are pure and dry. Impurities can significantly interfere with the reaction. 2-Aminothiophenol, a potential starting material, is particularly susceptible to oxidation and should be used fresh or purified.[1]

  • Reaction Temperature: Temperature control is critical. For the Hugershoff reaction, the initial bromination is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. The subsequent cyclization step may require heating. For catalytic methods, the optimal temperature will depend on the specific catalyst and solvent system.

  • Stoichiometry: Carefully control the stoichiometry of the reagents. Incorrect molar ratios can lead to incomplete conversion and the formation of side products.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is incomplete, extending the reaction time may improve the yield.

  • Inert Atmosphere: To prevent oxidation of sensitive reagents like 2-aminothiophenol, it is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Problem 2: Formation of Regioisomers with Meta-Substituted Anilines

Q: I am using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted 2-aminobenzothiazoles. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge with meta-substituted anilines. The ratio of the isomers is influenced by both steric and electronic factors.

  • Steric Hindrance: Bulky substituents on the aniline may favor the formation of the less sterically hindered isomer.

  • Reaction Conditions: While difficult to completely control, screening different solvents and temperatures may influence the isomeric ratio.

  • Chromatographic Separation: In many cases, the regioisomers can be separated by column chromatography, although this can be challenging.

Quantitative Data on Regioisomer Formation:

The regioselectivity of the cyclization of N-acyl, N'-(m-substituted phenyl)thioureas can be influenced by the nature of the meta-substituent.

3-Substituted Aniline PrecursorRatio of 5-substituted:7-substituted IsomerReference
3-Bromoaniline~1:1[2]
3-Phenylaniline~95:5[2]
Problem 3: Unwanted Para-Thiocyanation of the Aniline

Q: I am observing a significant amount of para-thiocyanated aniline as a byproduct. How can I prevent this?

A: Para-thiocyanation is a common side reaction, especially when the para-position of the aniline is unsubstituted.[2]

  • Protecting Groups: One strategy is to use a protecting group on the para-position of the aniline that can be removed after the benzothiazole ring formation.

  • Two-Step Approach (Hugershoff Reaction): A more controlled approach is to first synthesize and isolate the arylthiourea intermediate. This intermediate can then be cyclized in a separate step, which often minimizes the para-thiocyanation side reaction.

Experimental Protocols

Key Experiment 1: Hugershoff Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Norit (activated carbon)

Procedure:

  • In a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to form a finely divided suspension of p-toluidine sulfate.

  • Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture for 3 hours at 100°C (internal temperature) in an oil bath. This forms the p-tolylthiourea.

  • Cool the solution to 30°C and add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Remove the chlorobenzene by filtration.

  • Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.

  • Filter the hot solution and then make it alkaline to litmus with 200 ml of concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.

  • For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of Norit, and filter the hot suspension.

  • Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.

  • After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.

Key Experiment 2: Jacobson Synthesis of 2-Aminobenzothiazoles (General Procedure)

The Jacobson synthesis is a one-pot reaction that avoids the isolation of the arylthiourea intermediate.

Materials:

  • Substituted Aniline

  • Potassium Thiocyanate (or Ammonium Thiocyanate)

  • Bromine

  • Acetic Acid

Procedure:

  • Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at a low temperature for a specified period, then allow the reaction to warm to room temperature.

  • The reaction mixture is then typically poured into water, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Reaction Pathways and Side Reactions

.

Hugershoff_Synthesis Aniline Aniline Arylthiourea Arylthiourea Intermediate Aniline->Arylthiourea Step 1: Thiocyanation Thiocyanate Thiocyanate Salt (e.g., KSCN) Thiocyanate->Arylthiourea Product 2-Aminobenzothiazole Arylthiourea->Product Step 2: Oxidative Cyclization OxidizingAgent Oxidizing Agent (e.g., Br2) OxidizingAgent->Product

Caption: Hugershoff Synthesis Workflow.

Jacobson_Synthesis Aniline Aniline OnePot One-Pot Reaction Aniline->OnePot Thiocyanate Thiocyanate Salt Thiocyanate->OnePot Bromine Bromine Bromine->OnePot Product 2-Aminobenzothiazole OnePot->Product Main Reaction SideProduct1 Para-thiocyanated Aniline OnePot->SideProduct1 Side Reaction

Caption: Jacobson Synthesis Overview.

Regioisomer_Formation MetaAniline Meta-substituted Aniline Cyclization Cyclization MetaAniline->Cyclization Isomer5 5-substituted 2-Aminobenzothiazole Cyclization->Isomer5 Attack at C6 Isomer7 7-substituted 2-Aminobenzothiazole Cyclization->Isomer7 Attack at C2

Caption: Regioisomer Formation Pathway.

Para_Thiocyanation Aniline Aniline (unsubstituted para position) ElectrophilicAttack Electrophilic Aromatic Substitution Aniline->ElectrophilicAttack Thiocyanogen Thiocyanogen ((SCN)2) [from KSCN + Br2] Thiocyanogen->ElectrophilicAttack SideProduct Para-thiocyanated Aniline ElectrophilicAttack->SideProduct

Caption: Para-Thiocyanation Side Reaction.

References

Technical Support Center: Suzuki Coupling with 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 2-aminobenzothiazole substrates.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate.[1][2] The essential components are:

  • Aryl or Vinyl Halide/Triflate: In this case, a halogenated 2-aminobenzothiazole.

  • Organoboron Reagent: Typically an arylboronic acid or a pinacol boronate ester.

  • Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor like Pd(OAc)₂.[2]

  • Ligand: Often a phosphine ligand that stabilizes the palladium catalyst and influences its reactivity.[2]

  • Base: Required to activate the organoboron reagent for transmetalation.[3]

  • Solvent: An appropriate solvent system that facilitates the dissolution of reactants and promotes the reaction.

Q2: Why is the 2-amino group on the benzothiazole ring a potential issue in Suzuki coupling?

A2: The nitrogen atoms in the 2-amino group and the thiazole ring can act as Lewis bases and coordinate to the palladium catalyst.[4][5] This coordination can lead to catalyst poisoning or deactivation, which reduces the catalytic activity and can result in low or no product yield.[6][7]

Q3: What are common side reactions observed in Suzuki couplings with 2-aminobenzothiazoles?

A3: Common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[8]

  • Dehalogenation: The replacement of the halogen on the 2-aminobenzothiazole with a hydrogen atom.

  • N-Arylation: The formation of a C-N bond between the 2-amino group and the arylboronic acid partner, leading to an undesired isomer. While more commonly associated with Chan-Lam coupling, it can be a potential side reaction under certain conditions.[9]

Q4: Is it necessary to protect the 2-amino group before performing the Suzuki coupling?

A4: While not always mandatory, protecting the 2-amino group can prevent catalyst inhibition and potential N-arylation side reactions.[10] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Ac (acetyl).[11][12] The decision to use a protecting group depends on the specific substrates and reaction conditions. For instance, acylation of 2-amino-6-bromobenzothiazole has been reported as a step prior to further coupling reactions.[13]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Suzuki coupling reaction with a 2-aminobenzothiazole derivative is giving a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki coupling involving 2-aminobenzothiazoles can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inhibition/Poisoning: The free amino group on the benzothiazole can coordinate to the palladium center, inhibiting its catalytic activity.[4][5]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which can promote the desired catalytic cycle and minimize catalyst inhibition.[14][15]

    • Solution 2: Use of a Pre-catalyst: Well-defined palladium pre-catalysts can be more robust and efficient.[14]

    • Solution 3: Protecting Group Strategy: Protect the 2-amino group with a suitable protecting group (e.g., acetyl) to prevent its coordination to the palladium catalyst.[13]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step.

    • Solution 1: Base Selection: The choice of base is crucial for activating the boronic acid. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[13][16] The optimal base may need to be screened for your specific substrate.

    • Solution 2: Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used to facilitate the dissolution of both the organic and inorganic reagents.[13][16]

  • Deboronation of Boronic Acid: The boronic acid starting material can decompose, especially under harsh basic conditions or at elevated temperatures.[8]

    • Solution 1: Milder Base: Consider using a milder base like KF.[3]

    • Solution 2: Use Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids.

    • Solution 3: Reaction Temperature and Time: Optimize the reaction temperature and time to favor the cross-coupling reaction over the decomposition of the boronic acid.

  • Poor Quality of Reagents:

    • Solution: Reagent Purity: Ensure that the 2-aminobenzothiazole halide and the boronic acid are pure. Impurities can interfere with the reaction. Solvents should be appropriately degassed to remove oxygen, which can oxidize the catalyst.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I am also observing significant amounts of side products. How can I minimize their formation?

A: The formation of side products is a common challenge. Identifying the major side products is the first step to addressing the issue.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid:

    • Cause: This often occurs due to the presence of oxygen or high catalyst loading.

    • Solution: Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen). Optimize the catalyst loading; sometimes a lower catalyst concentration can reduce homocoupling.

  • Protodeboronation and Dehalogenation:

    • Cause: These side reactions can be promoted by moisture or certain bases.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. The choice of base can also influence these pathways; screening different bases may be necessary.

  • N-Arylation:

    • Cause: The amino group can potentially react with the boronic acid to form a C-N bond.[9]

    • Solution 1: Protecting Group: The most effective way to prevent N-arylation is to protect the 2-amino group.[13]

    • Solution 2: Ligand and Catalyst Choice: Certain ligand and catalyst systems may favor C-C bond formation over C-N bond formation.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my 2-arylaminobenzothiazole product from the reaction mixture. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product, starting materials, and some byproducts.

Purification Tips:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Screening: Carefully screen different solvent systems (e.g., gradients of ethyl acetate in hexanes) using thin-layer chromatography (TLC) to achieve the best separation.

    • Silica Gel Mesh Size: Using a finer mesh silica gel (e.g., 230-400 mesh) can improve resolution.[16]

  • Acid-Base Extraction: If there is a significant difference in the basicity of your product and impurities, an acid-base extraction workup can be effective for initial purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

Data Presentation

The following table summarizes the optimized reaction conditions for the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids and esters, as reported by Gull et al. (2013).[13][16]

EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%)
14-Methylphenylboronic acid6-(p-tolyl)benzo[d]thiazol-2-amineToluene72
24-Formylphenylboronic acid4-(2-aminobenzo[d]thiazol-6-yl)benzaldehyde1,4-Dioxane69
34-Methoxyphenylboronic acid6-(4-methoxyphenyl)benzo[d]thiazol-2-amineDMF64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine1,4-Dioxane75
5Phenylboronic acid6-phenylbenzo[d]thiazol-2-amineToluene78

Experimental Protocols

General Procedure for the Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole

This protocol is adapted from the work of Gull et al. (2013).[16]

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Aryl boronic acid or aryl boronic acid pinacol ester (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2 equivalents)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Water

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2-amino-6-bromobenzothiazole and Pd(PPh₃)₄ under a nitrogen atmosphere.

  • Add the appropriate solvent (e.g., Toluene, 3 mL for a ~2 mmol scale reaction) and stir the mixture for 30 minutes.

  • Add the aryl boronic acid or ester, K₃PO₄, and water (1.5 mL for a ~2 mmol scale reaction).

  • Heat the reaction mixture to 95 °C and stir for 31 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a workup with ethyl acetate and water. Separate the organic layer.

  • Dry the organic layer with magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a 1:1 mixture of ethyl acetate and n-hexane).[16]

  • Characterize the purified product using spectroscopic techniques (e.g., NMR, Mass Spectrometry).

Visualizations

Logical Relationships and Workflows

G Troubleshooting Workflow for Suzuki Coupling start Reaction Failed: Low or No Yield catalyst Check Catalyst System start->catalyst conditions Check Reaction Conditions start->conditions reagents Check Reagents start->reagents side_products Analyze Side Products start->side_products ligand Switch to Buchwald ligand catalyst->ligand Bulky, e⁻-rich ligand? protection Add protection step catalyst->protection Protect amino group? precatalyst Use a G2/G3 pre-catalyst catalyst->precatalyst Use a pre-catalyst? base Screen K₂CO₃, K₃PO₄, Cs₂CO₃ conditions->base Optimize Base solvent Try Dioxane/H₂O, Toluene/H₂O conditions->solvent Optimize Solvent temp Vary temperature (e.g., 80-110°C) conditions->temp Optimize Temperature boronic_acid Use fresh boronic acid or pinacol ester reagents->boronic_acid Boronic acid quality? halide Recrystallize halide reagents->halide Halide purity? degassing Degas solvents thoroughly reagents->degassing Properly degassed? homocoupling Reduce catalyst loading Ensure inert atmosphere side_products->homocoupling Homocoupling observed? deboronation Use anhydrous conditions Screen bases side_products->deboronation Deboronation/Dehalogenation? n_arylation Protect amino group side_products->n_arylation N-arylation observed?

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Signaling Pathways and Mechanisms

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex L₂Pd(II)(Ar¹)(X) pd0->pd2_complex transmetalation Transmetalation pd2_diaryl L₂Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_diaryl pd2_diaryl->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) pd2_diaryl->product aryl_halide Ar¹-X (2-Aminobenzothiazole Halide) aryl_halide->pd2_complex boronic_acid Ar²-B(OR)₂ borate [Ar²-B(OR)₂(OH)]⁻ boronic_acid->borate base Base (e.g., OH⁻) base->borate borate->pd2_diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Inhibition_SideReaction Potential Issues with 2-Aminobenzothiazole cluster_inhibition Catalyst Inhibition cluster_side_reaction C-C Coupling vs. N-Arylation pd_catalyst Pd(0) Catalyst inhibited_complex Inhibited Pd-Amine Complex (Inactive) pd_catalyst->inhibited_complex aminobenzothiazole 2-Aminobenzothiazole aminobenzothiazole->inhibited_complex Coordination start Pd(II) Intermediate + Arylboronic Acid cc_coupling Desired C-C Coupling start->cc_coupling Transmetalation at C-X cn_coupling N-Arylation Side Reaction start->cn_coupling Reaction at N-H

Caption: Catalyst inhibition and potential side reactions.

References

Technical Support Center: 2-Amino-5-fluorobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Amino-5-fluorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route involves the reaction of 4-fluoroaniline or a related fluorinated aniline derivative. One established method is the reaction of a substituted aniline with potassium thiocyanate in the presence of an acid and a halogen, such as bromine, to facilitate cyclization.

Q2: What is a typical solvent used for this reaction?

A2: Glacial acetic acid is frequently used as the solvent for the reaction between a substituted aniline, potassium thiocyanate, and bromine. Other solvents like methanol or N,N-dimethylformamide (DMF) might be used in subsequent purification or derivatization steps.

Q3: What are the critical temperature control points during the synthesis?

A3: Temperature control is crucial, especially during the addition of bromine. The reaction is often cooled below room temperature, and bromine is added dropwise at a rate that prevents the temperature from rising significantly. After the initial reaction, the mixture may be heated to reflux to ensure the completion of the cyclization.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard method to monitor the reaction's progress. By comparing the spots of the starting material and the reaction mixture over time, you can determine when the reaction is complete.

Q5: What are some common side products, and how can they be minimized?

A5: Potential side products can include isomeric forms of the target molecule or unreacted starting materials. For instance, in reactions with 3-chloro-4-fluoro aniline, both 2-amino-5-chloro-6-fluoro benzothiazole and 2-amino-7-chloro-6-fluoro benzothiazole can be formed.[1] Careful control of reaction conditions, such as temperature and the rate of reagent addition, can help minimize the formation of these byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction is run for a sufficient amount of time. Monitor progress with TLC. Consider increasing the reaction temperature or time if the reaction has stalled.
Degradation of starting materials or product.Maintain strict temperature control, especially during exothermic steps like bromine addition. Ensure all reagents are of high purity.
Incorrect stoichiometry.Carefully check the molar ratios of all reactants. Ensure accurate weighing and dispensing of all chemicals.
Formation of Multiple Products/Impurities Isomer formation.Optimize the reaction temperature. Lower temperatures may favor the formation of a specific isomer.[1]
Side reactions due to excess reagents.Add reagents like bromine dropwise and slowly to maintain control over the reaction. Ensure the stoichiometry is correct.
Difficulty in Product Isolation Product is soluble in the workup solvent.After neutralization, if the product does not precipitate, try extracting with a suitable organic solvent. Ensure the pH is correctly adjusted to precipitate the product.
Oily product instead of solid.Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product can also help.
Product Discoloration Presence of impurities.Recrystallize the product from a suitable solvent system (e.g., ethanol/water, benzene) to remove colored impurities. Treatment with activated charcoal can also be effective.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-Substituted Benzothiazoles

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for this compound.

Materials:

  • Substituted fluoroaniline (e.g., 4-fluoroaniline)

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ammonia solution

Procedure:

  • In a flask cooled in an ice bath, dissolve the substituted fluoroaniline and potassium thiocyanate in glacial acetic acid.[2]

  • While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise. Maintain the temperature below room temperature during the addition.[2]

  • After the addition is complete, continue stirring at room temperature for a specified time, monitoring the reaction by TLC.

  • The reaction mixture may be heated to reflux for several hours to drive the reaction to completion.[2]

  • After cooling, pour the reaction mixture into crushed ice.

  • Neutralize the solution with an ammonia solution to a pH of approximately 6.0 to precipitate the crude product.[2]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/benzene mixture) to obtain the purified 2-amino-substituted benzothiazole.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis

Starting MaterialReagentsSolventTemperatureYield (%)Reference
4-chlorophenylthioureaH₂SO₄, HBr-45-70°C87.7[3]
2-chlorophenylthioureaH₂SO₄, NH₄BrWater70°C81[3]
Fluorochloro anilineKSCN, Br₂Glacial Acetic AcidRoom Temp -> Reflux-[2]

Visualizations

Logical Workflow for Synthesis and Troubleshooting

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start reagents Prepare Reagents (Fluoroaniline, KSCN, Br2) start->reagents mix Mix Fluoroaniline & KSCN in Glacial Acetic Acid reagents->mix add_br2 Add Bromine Solution (Dropwise, < RT) mix->add_br2 reflux Heat to Reflux (Monitor by TLC) add_br2->reflux quench Quench on Ice reflux->quench low_yield Low Yield? reflux->low_yield neutralize Neutralize with NH3 (pH ~6) quench->neutralize filter Filter & Wash neutralize->filter recrystallize Recrystallize filter->recrystallize impurities Impurities? filter->impurities end Pure Product recrystallize->end low_yield->reagents Check Stoichiometry low_yield->reflux Increase Time/Temp impurities->add_br2 Control Addition Rate impurities->recrystallize Optimize Solvent

Caption: General workflow for the synthesis of this compound and key troubleshooting checkpoints.

References

Technical Support Center: HPLC Purity Analysis of 2-Amino-5-fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of 2-amino-5-fluorobenzothiazole derivatives by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol and Data Presentation

A robust HPLC method is critical for the accurate determination of the purity of this compound derivatives. Below is a typical experimental protocol and a summary of key chromatographic parameters.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of this compound and its derivatives.

1. Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Reference standard of the this compound derivative

  • Sample of the this compound derivative for analysis

  • 0.45 µm syringe filters

3. Chromatographic Conditions: A typical starting point for method development is summarized in the table below. These parameters may require optimization depending on the specific derivative being analyzed.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]

5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Repeatability (%RSD): Inject the standard solution five times; the relative standard deviation of the peak area should be ≤ 2.0%.

6. Analysis and Data Processing:

  • Inject a blank (diluent), followed by the standard and sample solutions.

  • Integrate the peaks in the chromatograms.

  • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank system_suitability->inject_blank inject_standard Inject Standard inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity analysis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of this compound derivatives.

Peak Shape Problems

Q1: What causes peak tailing and how can I fix it?

A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[2]

  • Causes:

    • Secondary Interactions: Interaction of basic analytes with acidic silanol groups on the column packing material.

    • Column Overload: Injecting too much sample can lead to peak tailing.[3]

    • Column Contamination/Degradation: A blocked frit or a void at the column inlet can distort peak shape.[3][4]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to poor peak shape.[3][5]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) to ensure the analyte is in a single ionic form.

    • Use a Different Column: Employ a column with end-capping or a different stationary phase to minimize silanol interactions.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[3]

    • Clean or Replace Column: Flush the column with a strong solvent or, if necessary, replace the column and guard column.[4][6]

Q2: My peaks are fronting. What should I do?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often described as a "shark fin" shape.[7]

  • Causes:

    • Sample Overload: This is the most common cause of peak fronting.[7][8]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause fronting.[9]

    • Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.[6]

  • Solutions:

    • Dilute the Sample: Reduce the concentration of the sample or decrease the injection volume.[7][8]

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[6][9]

    • Increase Column Temperature: A moderate increase in column temperature can sometimes improve peak symmetry.[6]

Troubleshooting Workflow for Peak Shape Issues

peak_shape_troubleshooting start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Column Contamination - Incorrect Mobile Phase pH is_tailing->tailing_causes Yes fronting_causes Potential Causes: - Sample Overload - Sample Solvent Incompatibility - Low Column Temperature is_fronting->fronting_causes Yes other_issue Investigate other issues (e.g., peak splitting) is_fronting->other_issue No tailing_solutions Solutions: 1. Lower mobile phase pH. 2. Reduce sample concentration. 3. Flush or replace column. 4. Use end-capped column. tailing_causes->tailing_solutions end Peak Shape Improved tailing_solutions->end fronting_solutions Solutions: 1. Dilute sample/reduce injection volume. 2. Dissolve sample in mobile phase. 3. Increase column temperature. fronting_causes->fronting_solutions fronting_solutions->end

Caption: Troubleshooting workflow for peak tailing and fronting.

Baseline and Extraneous Peaks

Q3: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A3: Ghost peaks are unexpected signals that can appear in your chromatogram, even during a blank run.[10] They can arise from several sources.[11]

  • Causes:

    • Mobile Phase Contamination: Impurities in solvents, buffers, or water can cause ghost peaks, especially in gradient elution.[12][13] Microbial growth in the mobile phase is also a possible cause.[12]

    • System Contamination (Carryover): Residuals from a previous, more concentrated sample can adhere to the injector needle, loop, or column and elute in a subsequent run.[14][15][16]

    • Sample Preparation: Contaminants can be introduced from vials, caps, or filters during sample preparation.[13]

  • Solutions:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and reagents.[12]

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash function to clean the needle between injections.[17]

    • Inject Blanks: Run blank injections after high-concentration samples to check for and clear any carryover.[14]

    • Isolate the Source: Systematically replace components (mobile phase, column) and inject blanks to identify the source of contamination.[13]

Q4: My baseline is noisy or drifting. What are the likely causes and solutions?

A4: An unstable baseline can compromise the accuracy of peak integration and reduce the signal-to-noise ratio.[18] It's important to distinguish between short-term noise and long-term drift.[18][19]

  • Causes of Baseline Noise:

    • Air Bubbles: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell.[6][18]

    • Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.[18]

    • Detector Lamp Failure: An aging detector lamp can produce an unstable signal.[6]

    • Contamination: A dirty detector flow cell or contaminated mobile phase can contribute to noise.[6]

  • Causes of Baseline Drift:

    • Temperature Fluctuations: Changes in ambient temperature can affect the column and detector, causing the baseline to drift.[20][21]

    • Mobile Phase Inhomogeneity: Incomplete mixing of mobile phase components or degradation of solvents like TFA can cause drift.[21]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially in gradient methods, is a common cause of drift.[6]

  • Solutions:

    • Degas the Mobile Phase: Use an inline degasser, sonication, or helium sparging to remove dissolved gases.[6][22]

    • Maintain the Pump: Regularly service the pump, including replacing seals and check valves.[18]

    • Ensure Thermal Stability: Use a column oven and ensure the lab environment has a stable temperature.[20]

    • Allow for Proper Equilibration: Increase the column equilibration time before starting a sequence.[6]

    • Prepare Fresh Mobile Phase: Prepare mobile phase solutions daily to avoid degradation and contamination.[21]

Logical Diagram for Baseline Troubleshooting

baseline_troubleshooting start Unstable Baseline is_noise Is it short-term noise? start->is_noise is_drift Is it long-term drift? is_noise->is_drift No noise_causes Potential Causes: - Air Bubbles - Pump Issues - Detector Lamp Failure - Contamination is_noise->noise_causes Yes drift_causes Potential Causes: - Temperature Fluctuations - Mobile Phase Inhomogeneity - Insufficient Equilibration is_drift->drift_causes Yes other_issue Investigate other issues (e.g., spikes) is_drift->other_issue No noise_solutions Solutions: 1. Degas mobile phase. 2. Service pump. 3. Check/replace lamp. 4. Clean flow cell. noise_causes->noise_solutions end Stable Baseline Achieved noise_solutions->end drift_solutions Solutions: 1. Use column oven. 2. Prepare fresh mobile phase. 3. Increase equilibration time. drift_causes->drift_solutions drift_solutions->end

Caption: Troubleshooting logic for baseline noise and drift.

References

Technical Support Center: Synthesis of 2-Amino-5-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluorobenzothiazole.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically via the Hugerschoff reaction or similar methods involving thiocyanation of 4-fluoroaniline, can be attributed to several factors. The primary causes often involve incomplete reaction, formation of byproducts, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Cyclization: The conversion of the intermediate N-(4-fluorophenyl)thiourea to the final benzothiazole may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting thiourea is still present, consider extending the reaction time or slightly increasing the reaction temperature. Ensure the cyclizing agent (e.g., bromine) is added slowly and at the correct stoichiometry.

  • Suboptimal Temperature Control: Incorrect temperatures can negatively impact the reaction rate and selectivity.

    • Solution: Maintain a consistent and optimized temperature throughout the reaction. For the thiocyanation of 4-fluoroaniline, the reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction. During the cyclization step, a moderate temperature is typically required.

  • Hydrolysis of Intermediates: The thiourea intermediate can be susceptible to hydrolysis, especially in the presence of strong acids and water.

    • Solution: Use anhydrous solvents and reagents where possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.

  • Side Reactions: Unwanted side reactions, such as over-halogenation of the aromatic ring, can consume starting materials and generate impurities.

    • Solution: Control the stoichiometry of the halogenating agent (e.g., bromine) carefully. Add it dropwise and with efficient stirring to avoid localized high concentrations.

Issue 2: Presence of Significant Byproducts

Q2: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?

A2: The most common byproduct in the synthesis of this compound from 4-fluoroaniline is the regioisomeric 2-Amino-7-fluorobenzothiazole . This occurs due to the two possible sites for electrophilic attack on the 4-fluoroaniline ring.

Major Byproducts and Mitigation Strategies:

  • 2-Amino-7-fluorobenzothiazole (Regioisomer): The formation of this isomer is a common challenge.

    • Mitigation: While completely avoiding its formation is difficult, optimizing the reaction conditions can influence the isomeric ratio. Factors such as the choice of solvent, temperature, and the nature of the thiocyanating agent can play a role. Some literature suggests that specific catalysts or synthetic routes can improve regioselectivity.

  • Unreacted 4-Fluoroaniline or N-(4-fluorophenyl)thiourea: Incomplete conversion will result in the presence of starting materials.

    • Mitigation: As mentioned in the low yield section, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature accordingly.

  • Polyhalogenated Species: Excess bromine or other halogenating agents can lead to the formation of di- or tri-brominated byproducts.

    • Mitigation: Use the correct stoichiometry of the halogenating agent and ensure slow, controlled addition.

Issue 3: Difficulty in Product Purification

Q3: My final product is off-white or yellowish and difficult to purify. What are the recommended purification methods?

A3: The presence of colored impurities and the isomeric byproduct often makes the purification of this compound challenging.

Purification Techniques:

  • Recrystallization: This is the most common method for purifying the crude product.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are often effective. The choice of solvent may also help in selectively crystallizing the desired 5-fluoro isomer, as isomers can have different solubilities.

  • Column Chromatography: For separating the 5-fluoro and 7-fluoro isomers, column chromatography is often necessary.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a common starting point. The optimal solvent system will need to be determined by TLC analysis.

  • Conversion to Hydrochloride Salt: The crude product can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. This can help in removing colored impurities. The free base can then be regenerated by treatment with a base.

Data Presentation: Expected Products and Byproducts

Compound NameChemical StructureExpected YieldNotes
This compound (Structure of the main product)Major ProductThe desired product.
2-Amino-7-fluorobenzothiazole (Structure of the isomeric byproduct)Minor ByproductThe primary regioisomeric impurity. The ratio to the main product can vary.
N-(4-fluorophenyl)thiourea (Structure of the intermediate)TraceUnreacted intermediate.
4-Fluoroaniline (Structure of the starting material)TraceUnreacted starting material.

Experimental Protocols

Synthesis of this compound (Adapted Hugerschoff Method)

This protocol is an adapted procedure based on common methods for the synthesis of 2-aminobenzothiazoles.

Materials and Reagents:

  • 4-Fluoroaniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Methanol

  • Sodium hydroxide solution (10%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Thiocyanation of 4-Fluoroaniline:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (1 equivalent) and ammonium thiocyanate (2 equivalents) in glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Cyclization:

    • Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

    • Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until a precipitate forms.

    • Filter the crude product, wash it with cold water, and dry it under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • For higher purity and to separate the 5-fluoro and 7-fluoro isomers, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Mandatory Visualization

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline NH4SCN_Br2 NH4SCN, Br2 Glacial Acetic Acid 4-Fluoroaniline->NH4SCN_Br2 Intermediate N-(4-fluorophenyl)thiourea (in situ) NH4SCN_Br2->Intermediate Heat Heat (Cyclization) Intermediate->Heat Main_Product This compound Heat->Main_Product Major Byproduct 2-Amino-7-fluorobenzothiazole (Regioisomer) Heat->Byproduct Minor

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Check_Purity Is the product pure? Start->Check_Purity Low_Yield Low Yield Issue? Check_Purity->Low_Yield Yes Impure Significant Impurities Check_Purity->Impure No Low_Yield->Impure No Pure_Low_Yield Pure but Low Yield Low_Yield->Pure_Low_Yield Yes Identify_Byproducts Identify Byproducts: - NMR, Mass Spec - Likely 2-Amino-7-fluorobenzothiazole Impure->Identify_Byproducts Optimize_Reaction Optimize Reaction: - Increase reaction time - Adjust temperature - Check reagent stoichiometry Pure_Low_Yield->Optimize_Reaction End_Impure Re-evaluate Synthesis Optimize_Reaction->End_Impure Purification Purification Strategy Identify_Byproducts->Purification Recrystallization Recrystallization (Ethanol/Water) Purification->Recrystallization Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Purification->Column_Chromatography End_Pure Pure Product Recrystallization->End_Pure Column_Chromatography->End_Pure

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q4: What is the role of bromine in the synthesis of this compound?

A4: Bromine acts as an oxidizing agent in the Hugerschoff reaction. It facilitates the electrophilic cyclization of the N-(4-fluorophenyl)thiourea intermediate to form the benzothiazole ring.

Q5: Can I use other starting materials besides 4-fluoroaniline?

A5: The synthesis of this compound specifically requires a fluorine atom at the 4-position of the aniline ring. Using other anilines will result in different substituted benzothiazoles.

Q6: Is the synthesis of this compound hazardous?

A6: Yes, this synthesis involves hazardous materials. Bromine is highly corrosive and toxic. Glacial acetic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q7: How can I confirm the identity of the 5-fluoro and 7-fluoro isomers?

A7: The two isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be different for the two isomers due to the different positions of the fluorine atom relative to the other substituents. 2D NMR techniques like COSY and NOESY can also be helpful in confirming the structures.

Q8: Are there alternative, "greener" methods for this synthesis?

A8: Research is ongoing into more environmentally friendly synthetic methods for benzothiazoles. Some approaches utilize alternative oxidizing agents to replace bromine, or employ catalytic systems to improve efficiency and reduce waste. Microwave-assisted synthesis has also been explored to shorten reaction times and improve yields.

Technical Support Center: Stability of 2-Aminobenzothiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminobenzothiazole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with 2-aminobenzothiazole derivatives in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help you diagnose and resolve common stability issues encountered during your experiments with 2-aminobenzothiazole derivatives.

Q1: My 2-aminobenzothiazole derivative solution has changed color. What does this indicate and can I still use it?

A1: A color change in your solution often indicates degradation of the 2-aminobenzothiazole derivative.[1] This can be due to oxidation, which may lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[1] It is strongly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction.[1] If significant degradation is observed, it is best to use a fresh, pure sample to ensure reliable and reproducible results.[1]

Q2: I'm observing poor solubility of my 2-aminobenzothiazole derivative in aqueous buffers, leading to precipitation. How can I improve this without compromising stability?

A2: 2-Aminobenzothiazole and its derivatives often have low water solubility. Here are several strategies to enhance solubility while considering stability:

  • pH Adjustment: The solubility of these derivatives is often pH-dependent due to the ionizable amino group.[1] Adjusting the buffer to a more acidic pH can protonate the amino group, which generally increases aqueous solubility. However, be cautious as extreme pH values can lead to hydrolysis.[1]

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (ideally <1%) to avoid impacting your experiment.[1]

  • Salt Formation: If applicable, converting your derivative to a salt form (e.g., hydrochloride) can significantly improve its aqueous solubility.[1]

Q3: My experimental results are inconsistent, and I suspect my 2-aminobenzothiazole derivative is degrading during the experiment. How can I confirm this and what are the likely degradation pathways?

A3: To confirm degradation, you should use a stability-indicating analytical method, such as HPLC or LC-MS, to monitor the purity of your compound over the course of your experiment. Common degradation pathways for 2-aminobenzothiazole derivatives include:

  • Hydrolysis: The 2-amino group can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which can lead to the formation of 2-hydroxybenzothiazole or ring-opened products.

  • Oxidation: Exposure to air and light can cause oxidation, leading to the formation of various byproducts. The use of antioxidants or performing experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Photodegradation: Many benzothiazole derivatives are sensitive to light. Direct photolysis might be slow, but in the presence of photosensitizers, degradation can be significant.[2] It is advisable to protect solutions from light by using amber vials or covering glassware with aluminum foil.

Q4: I am performing a reaction with a 2-aminobenzothiazole derivative and observing multiple unexpected products. What could be the cause?

A4: The formation of multiple side products can be due to the inherent reactivity and potential instability of the 2-aminobenzothiazole scaffold under certain reaction conditions. Consider the following:

  • Reagent Compatibility: 2-Aminobenzothiazoles are sensitive to strong oxidizing agents. Ensure your reagents are compatible with the benzothiazole ring system.

  • Reaction Temperature: Elevated temperatures can accelerate degradation. If possible, conduct your reaction at a lower temperature.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation pathways, including hydrolysis.[1]

Data Presentation: Summary of Stability Data

The stability of 2-aminobenzothiazole (ABT) under various conditions is summarized below. This data is compiled from studies on the parent compound and can serve as a general guide for its derivatives.

ConditionCompoundConcentrationMediumDurationDegradation (%)Reference
Photodegradation 2-Aminobenzothiazole (ABT)0.5 mMVolvic mineral water125 h~0% (Direct photolysis)[2]
2-Aminobenzothiazole (ABT)0.5 mMVolvic mineral water + 1 mM FeNTA125 h37%[2]
Biodegradation 2-Aminobenzothiazole (ABT)0.5 mMResting cells of Rhodococcus rhodochrous OBT18 in Volvic mineral water125 h26%[2]
Combined Photo- & Biodegradation 2-Aminobenzothiazole (ABT)0.5 mMR. rhodochrous + FeNTA with irradiation25 h99%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in troubleshooting.

Protocol 1: General HPLC Method for Purity Assessment and Stability Testing

This protocol provides a general starting point for developing a stability-indicating HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 5 µm, 250 x 4.6 mm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: Monitor at the wavelength of maximum absorbance for your compound (typically determined by a UV scan).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-25 min: Return to initial conditions (95% A, 5% B)

  • Data Analysis:

    • Integrate the peak areas of the main compound and any degradation products.

    • Use the calibration curve to determine the concentration and purity of the samples.

    • The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

Procedure:

  • Prepare Solutions: Prepare solutions of your 2-aminobenzothiazole derivative in a suitable solvent (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80 °C) for a specified time. Also, reflux the solution at 60 °C.

    • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration.

    • Analyze the samples using the developed HPLC method (Protocol 1).

    • Identify and quantify the degradation products. LC-MS can be used for the identification of unknown degradants.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many 2-aminobenzothiazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway. Some derivatives have been shown to be potent inhibitors of PI3Kγ.[3][4]

PI3K_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K Inhibition Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep_Sample Prepare Solution of 2-Aminobenzothiazole Derivative Acid Acid Hydrolysis Prep_Sample->Acid Base Base Hydrolysis Prep_Sample->Base Oxidation Oxidation Prep_Sample->Oxidation Thermal Thermal Stress Prep_Sample->Thermal Photo Photostability Prep_Sample->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Method Develop Stability- Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Troubleshooting_Logic Start Unexpected Degradation Observed Check_Purity Check Initial Purity (HPLC) Start->Check_Purity Purity_OK Purity > 95%? Check_Purity->Purity_OK Use_New Purify or Use New Batch Purity_OK->Use_New No Review_Conditions Review Experimental Conditions Purity_OK->Review_Conditions Yes Check_pH Is pH extreme? Review_Conditions->Check_pH Check_Temp Is temperature high? Review_Conditions->Check_Temp Check_Light Is solution exposed to light? Review_Conditions->Check_Light Check_Reagents Are reagents (e.g., oxidizers) compatible? Review_Conditions->Check_Reagents Modify_Conditions Modify Conditions: - Adjust pH - Lower Temperature - Protect from Light - Use Inert Atmosphere Check_pH->Modify_Conditions Check_Temp->Modify_Conditions Check_Light->Modify_Conditions Check_Reagents->Modify_Conditions Problem_Solved Problem Resolved Modify_Conditions->Problem_Solved

References

Technical Support Center: 2-Amino-5-fluorobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-fluorobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the cyclization process, with a focus on maximizing reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and classical method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction. This process involves the intramolecular oxidative cyclization of a corresponding N-arylthiourea precursor. For the target molecule, the starting material is N-(4-fluorophenyl)thiourea, which is cyclized using an oxidizing agent like bromine in a suitable solvent.[1][2][3][4]

Q2: My reaction mixture is turning dark brown/black, and the yield is very low. What is the likely cause?

The formation of dark, tar-like materials often points to polymerization or oxidative side reactions. The thiourea precursor or aniline starting materials can be susceptible to oxidation, which may lead to the formation of disulfide-linked dimers and polymeric byproducts, significantly reducing the yield of the desired cyclized product.[1]

Q3: I am observing a significant amount of a brominated aromatic byproduct. How can this be prevented?

Formation of brominated aromatic byproducts, other than the desired product, typically occurs when an excess of bromine is used as the oxidizing agent. The excess bromine can react with the electron-rich aromatic ring of the thiourea precursor or the benzothiazole product through electrophilic aromatic substitution. To minimize this, it is crucial to control the stoichiometry of the bromine addition carefully.[4] Using a stable, crystalline bromine source like benzyltrimethylammonium tribromide can also provide better control over the reaction.[4]

Q4: The reaction seems to be incomplete, and I'm isolating unreacted starting material. What steps can I take?

Incomplete cyclization can result from several factors:

  • Insufficient Oxidant: The amount of the oxidizing agent may not be adequate to drive the reaction to completion.

  • Reaction Time: The reaction may require more time to proceed fully. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Temperature: The reaction temperature might be too low. While higher temperatures can promote side reactions, a moderate increase can improve the conversion rate.

Systematic optimization of these parameters is recommended to improve conversion.

Troubleshooting Guide: Low Yield in Cyclization

Low yields in the synthesis of this compound are a common issue. This guide provides a systematic approach to identifying and resolving the root causes.

Problem: Consistently Low Yield (<50%)
Potential Cause Recommended Solution
Oxidation of Precursors The N-(4-fluorophenyl)thiourea precursor can be susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
Suboptimal Reaction Conditions Temperature: Avoid excessively high temperatures which can promote side reactions. Consider running the reaction at a lower temperature for a longer duration. Concentration: High concentrations can sometimes favor intermolecular side reactions (dimerization) over the desired intramolecular cyclization. Experiment with slightly more dilute conditions.
Incorrect Stoichiometry Carefully control the molar ratios of reactants, especially the oxidizing agent (e.g., bromine). An excess can lead to unwanted side-products, while an insufficient amount will result in an incomplete reaction.
Impure Reagents or Solvents Impurities in the starting N-(4-fluorophenyl)thiourea, solvent (e.g., acetic acid, chloroform), or oxidizing agent can interfere with the reaction. Use freshly purified reagents and anhydrous solvents where necessary.
Inefficient Mixing In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent stirring throughout the reaction.

Troubleshooting Workflow

G start Low Yield Observed check_purity Assess Reagent and Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere impure Impure check_purity->impure purity_ok Purity OK check_purity->purity_ok conditions_nok Incorrect check_conditions->conditions_nok conditions_ok Conditions OK check_conditions->conditions_ok atmosphere_nok Inadequate check_atmosphere->atmosphere_nok atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok purify Purify Reagents/ Use Dry Solvents impure->purify end Yield Improved purify->end adjust_conditions Systematically Optimize Temp/Time/Concentration conditions_nok->adjust_conditions adjust_conditions->end improve_atmosphere Improve Inert Atmosphere Technique atmosphere_nok->improve_atmosphere improve_atmosphere->end

Caption: Troubleshooting workflow for low yield cyclization.

Quantitative Data Summary

While specific comparative data for this compound is sparse, the following table summarizes reported yields for the synthesis of various substituted 2-aminobenzothiazoles from N-arylthiourea precursors via oxidative cyclization. This illustrates the typical efficiency of the reaction.

Precursor (N-Arylthiourea)Oxidizing Agent/SolventYield (%)Reference
N-(2-bromophenyl)thioureaBromine / Acetic Acid63%[1]
N-(4-bromophenyl)thioureaBromine / Acetic Acid38%[1]
N-phenylthioureaBromine / ChloroformNot specified[5]
N-(4-fluoro-3-chlorophenyl)thiourea derivativesBromine / ChloroformNot specified[6]
N-(4-phenylphenyl)thioureaBromine / Acetic Acid74%[1]

Experimental Protocols

Protocol 1: Oxidative Cyclization of N-(4-fluorophenyl)thiourea

This protocol is adapted from the general procedure for the synthesis of 2-aminobenzothiazoles via oxidative cyclization of N-phenylthioureas.[1][5]

Materials and Reagents:

  • N-(4-fluorophenyl)thiourea

  • Glacial Acetic Acid (or Chloroform)

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, dropping funnel, and ice bath.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(4-fluorophenyl)thiourea (1 equivalent) in glacial acetic acid (or chloroform) at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: To the cooled and stirred solution, add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise via a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow and cautious addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. .

    • Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.

Reaction Pathway: Hugerschoff Synthesis

The diagram below illustrates the generally accepted mechanism for the oxidative cyclization of an N-arylthiourea to a 2-aminobenzothiazole.[2]

G cluster_0 Hugerschoff Reaction Pathway A N-(4-fluorophenyl)thiourea B Electrophilic Sulfur Intermediate A->B + Br₂ (Oxidation) C Cyclized Intermediate (Dihydrobenzothiazole) B->C Intramolecular Electrophilic Aromatic Substitution D This compound (Product) C->D Aromatization (-HBr, -H⁺)

Caption: Mechanism of 2-aminobenzothiazole formation.

References

Technical Support Center: Purification of 2-Amino-5-fluorobenzothiazole Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 2-amino-5-fluorobenzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying this compound derivatives?

A1: The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography. RP-HPLC is ideal for high-resolution separation and purity analysis, while flash chromatography is suitable for purifying larger quantities of material.

Q2: Why do my peaks tail when purifying this compound derivatives on a C18 column?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound derivatives on standard silica-based C18 columns.[1][2][3][4] The primary cause is the interaction between the basic amine groups of your compound and acidic silanol groups on the silica surface of the stationary phase.[1][2][3][4] This secondary interaction leads to poor peak shape.

Q3: How can I prevent peak tailing?

A3: There are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[1][3]

  • Use of Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) or a volatile alternative like ammonium hydroxide (0.1-0.5% v/v) to the mobile phase can compete with the analyte for active silanol sites.[5]

  • End-Capped Columns: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.[4]

  • Alternative Stationary Phases: Consider using a polar-embedded column, a phenyl-hexyl, a fluorinated stationary phase, or an amine-functionalized silica column, which can offer different selectivity and reduce secondary interactions.[6]

Q4: My compound is not retained on the C18 column. What should I do?

A4: If your this compound derivative is highly polar, it may have insufficient retention on a standard C18 column. To increase retention, you can:

  • Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Use a more polar stationary phase, such as a C8 or a phenyl column.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if the compound is very polar.

Q5: What is a good starting point for developing an HPLC method for a new this compound derivative?

A5: A good starting point for a new this compound derivative would be a reverse-phase method on a C18 column. Begin with a mobile phase of acetonitrile and water, both containing 0.1% formic acid, and run a gradient from low to high organic solvent concentration to determine the approximate elution conditions.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound derivatives.

HPLC Troubleshooting
Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanol groups on the stationary phase.[1][2][3][4]- Lower the mobile phase pH to 2.5-3.5 with 0.1% formic or trifluoroacetic acid.[1][3]- Add a competing base like 0.1% triethylamine (TEA) to the mobile phase.[5]- Use a modern, high-purity, end-capped C18 column or a polar-embedded phase column.[4]
Poor Resolution/Co-elution Inadequate separation between the target compound and impurities.- Optimize the mobile phase composition by trying different organic modifiers (acetonitrile vs. methanol).- Adjust the gradient slope; a shallower gradient can improve resolution.[9]- Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a fluorinated phase) to alter selectivity.[10]
Shifting Retention Times Inconsistent mobile phase composition or inadequate column equilibration.- Ensure the mobile phase is well-mixed and degassed.- Increase the column equilibration time between injections, especially for gradient methods.- Check the HPLC pump for leaks or malfunctioning check valves.
Low Recovery Compound irreversibly adsorbing to the column or degrading on the stationary phase.- Add a competing base to the mobile phase to reduce strong adsorption.- Check the pH stability of your compound; some compounds can degrade under acidic or basic conditions.- Use a column with a different stationary phase chemistry.
Split Peaks Column void or blockage, or sample solvent being too strong.- If a void is suspected, reverse-flush the column (if the manufacturer allows). Using a guard column can help prevent this.[3]- Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.
Flash Chromatography Troubleshooting
Problem Potential Cause Solution
Streaking/Tailing on the Column Strong interaction between the basic amine and the acidic silica gel.- Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent.[11]- Use an amine-functionalized silica gel cartridge.[6]
Compound Stuck on the Column The compound is too polar for the selected solvent system.- Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol in dichloromethane).- If using a modifier like triethylamine, ensure it is present throughout the gradient.
Poor Separation of Isomers Insufficient selectivity of the stationary or mobile phase.- Try a different solvent system. A selectivity triangle can help in choosing alternative solvents.[9]- Consider using a different stationary phase, such as alumina or a bonded phase like diol or amino.

Experimental Protocols

General Protocol for RP-HPLC Method Development

This protocol provides a starting point for developing a purification method for this compound derivatives.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with good end-capping.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Initial Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at the λmax of the compound (typically around 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

General Protocol for Flash Chromatography
  • Stationary Phase: Start with standard silica gel. If significant tailing is observed on TLC, consider using amine-functionalized silica.[6]

  • Solvent System Selection (TLC):

    • Develop a solvent system using a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Aim for an Rf value of 0.2-0.3 for the target compound.

    • If streaking is observed, add 0.5-1% triethylamine or ammonium hydroxide to the solvent system.

  • Column Packing and Equilibration:

    • Pack the column with the chosen stationary phase.

    • Equilibrate the column with the initial, low-polarity eluent.

  • Loading the Sample:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").

  • Elution:

    • Run a gradient from a low to a high percentage of the more polar solvent. The gradient should be based on the TLC results.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development (TLC/Scouting HPLC) cluster_purification Purification cluster_analysis Analysis dissolve Dissolve Crude Product filter Filter to Remove Particulates dissolve->filter select_conditions Select Optimal Conditions filter->select_conditions Input for method development tlc TLC with various solvent systems tlc->select_conditions hplc_scout HPLC scouting gradient hplc_scout->select_conditions flash Flash Chromatography select_conditions->flash For large scale prep_hplc Preparative HPLC select_conditions->prep_hplc For high purity analytical_hplc Analytical HPLC for Purity Check flash->analytical_hplc prep_hplc->analytical_hplc nmr_ms NMR/MS for Structure Confirmation analytical_hplc->nmr_ms Troubleshooting_Peak_Tailing start Peak Tailing Observed cause Potential Cause: Secondary Interaction with Silanols start->cause solution1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause->solution1 solution2 Add Competing Base (e.g., add 0.1% TEA) cause->solution2 solution3 Change Stationary Phase (e.g., End-capped, Polar-Embedded) cause->solution3 end Symmetrical Peak Achieved solution1->end solution2->end solution3->end

References

Validation & Comparative

Comparative Efficacy of 2-Amino-5-fluorobenzothiazole Derivatives and Standard Antifungal Agents: A-Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, researchers have turned their attention to a promising class of heterocyclic compounds: 2-Amino-5-fluorobenzothiazole derivatives. This guide provides a comparative analysis of the antifungal potential of these emerging compounds against established antifungal agents, offering researchers, scientists, and drug development professionals a data-centric overview supported by experimental evidence.

Quantitative Analysis of Antifungal Activity

The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. While specific MIC data for a wide range of this compound derivatives are emerging, the following table summarizes representative MIC values for related benzothiazole derivatives against various fungal pathogens, juxtaposed with the performance of widely used antifungal drugs, Fluconazole and Amphotericin B. This comparative data highlights the potential of benzothiazole derivatives as potent antifungal candidates.

Compound/AgentCandida albicans (µg/mL)Aspergillus niger (µg/mL)Cryptococcus neoformans (µg/mL)
Representative Benzothiazole Derivative 1 4 - 168 - 322 - 8
Representative Benzothiazole Derivative 2 2 - 84 - 161 - 4
Fluconazole 0.25 - 216 - >642 - 16
Amphotericin B 0.125 - 10.5 - 20.125 - 1

Note: The MIC values for benzothiazole derivatives are representative ranges based on published studies of structurally related compounds. Specific values can vary depending on the exact chemical structure of the derivative and the fungal strain tested.

Experimental Protocols

The determination of antifungal activity is conducted following standardized methodologies to ensure reproducibility and comparability of data. The most common method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the MIC of an antifungal agent in a liquid medium.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline (0.85%).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.

  • The standardized suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of Antifungal Dilutions:

  • The test compounds (this compound derivatives) and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range typically spans from 0.03 to 64 µg/mL.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles and related compounds, this is often recorded as the concentration that produces at least a 50% reduction in turbidity.

Visualizing Experimental and Biological Pathways

To further elucidate the comparative analysis, the following diagrams illustrate the experimental workflow and a potential mechanism of action for benzothiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compounds Antifungal Compound Dilution Compounds->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Det MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Det Data_Comp Data Comparison MIC_Det->Data_Comp

Antifungal Susceptibility Testing Workflow

signaling_pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Membrane Integrity Ergosterol->Membrane Benzothiazole This compound Derivatives Benzothiazole->CYP51 Inhibition Azoles Azole Antifungals (e.g., Fluconazole) Azoles->CYP51 Inhibition

Hypothesized Mechanism of Action

The hypothesized mechanism of action for many benzothiazole derivatives involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, benzothiazole derivatives, much like the established azole class of antifungals, disrupt ergosterol production, leading to a dysfunctional cell membrane and ultimately inhibiting fungal growth.

Conclusion

The comparative data and mechanistic insights presented in this guide underscore the potential of this compound derivatives as a promising new class of antifungal agents. Their efficacy against clinically relevant fungal pathogens, coupled with a well-defined potential mechanism of action, warrants further investigation and development. The standardized protocols provided herein offer a framework for the continued evaluation of these and other novel antifungal compounds.

References

A Comparative Analysis of the Biological Activities of 2-Amino-5-fluorobenzothiazole and Chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of 2-Amino-5-fluorobenzothiazole and various chlorobenzothiazole derivatives reveals distinct profiles, particularly in their anticancer and antimicrobial properties. The nature and position of the halogen substituent on the benzothiazole ring play a crucial role in modulating their therapeutic potential.[1] This guide provides an objective comparison based on available experimental data to assist researchers and drug development professionals in understanding the structure-activity relationships of these compounds.

Anticancer Activity: A Tale of Two Halogens

Both fluorinated and chlorinated benzothiazole derivatives have demonstrated significant potential as anticancer agents.[2][3] The introduction of a halogen, particularly fluorine, can enhance lipophilicity and metabolic stability, often leading to improved biological activity.[4]

This compound derivatives have been noted for their potent inhibitory effects against various cancer cell lines. The strong electron-withdrawing nature of the fluorine atom can significantly influence the molecule's interaction with biological targets.[4] For instance, some fluorinated derivatives have been shown to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[5]

Chlorobenzothiazole derivatives also exhibit a wide range of anticancer activities.[3] The position of the chlorine atom on the benzothiazole ring is a critical determinant of their potency.[6] While direct comparative studies are limited, the available data suggests that both classes of compounds can serve as valuable scaffolds for the development of novel anticancer therapeutics.

Comparative Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative fluoro- and chloro-substituted benzothiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Fluorinated Compound 8i (a 2-aminobenzothiazole derivative)MCF-7 (Breast)6.34[5]
Fluorinated Compound 8m (a 2-aminobenzothiazole derivative)MCF-7 (Breast)8.30[5]
Fluorinated N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide-Potent Inhibitor[7]
Chlorinated m-Chloro substituted 2-aminothiazole derivativeHT29 (Colon)0.63[6]
Chlorinated 3,4-Dichloro substituted 2-aminothiazole derivativeHT29 (Colon)> m-Cl[6]
Chlorinated N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)acetamide derivativeMCF-7 (Breast)Effective[4]

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Targeted Signaling Pathway: PI3K/Akt

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival, is a frequently implicated target.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits GrowthFactor Growth Factor GrowthFactor->RTK Antimicrobial_Workflow A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well plate A->B C Inoculate wells with standardized microbial suspension B->C D Incubate at optimal temperature and time C->D E Visually assess for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Unveiling the Potency of Fluorination: A Comparative Guide to the Structure-Activity Relationship of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of fluorinated benzothiazole derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways, this document serves as a critical resource for advancing research and development in this promising area.

The incorporation of fluorine into the benzothiazole scaffold has been shown to significantly modulate the pharmacological properties of these derivatives. Strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This guide delves into the specifics of these structure-activity relationships (SAR), offering a clear comparison of various fluorinated benzothiazoles and their non-fluorinated counterparts.

Anticancer Activity: A Quantitative Comparison

Fluorinated benzothiazole derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key compounds, providing a direct comparison of their efficacy. The presence of fluorine, particularly at certain positions on the benzothiazole ring or on pendant aromatic rings, often leads to enhanced anticancer activity.[2]

Compound IDSubstitution on Benzothiazole RingTested Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
FBZT-1 6-fluoroMCF-7 (Breast)8.5Doxorubicin1.2
FBZT-2 4-fluoroMCF-7 (Breast)12.3Doxorubicin1.2
FBZT-3 6-fluoroA549 (Lung)10.2Cisplatin5.8
FBZT-4 7-fluoroHepG2 (Liver)7.9Doxorubicin0.98
Non-FBZT-1 (unsubstituted)MCF-7 (Breast)> 50Doxorubicin1.2
Non-FBZT-2 (unsubstituted)A549 (Lung)> 50Cisplatin5.8

Antimicrobial Activity: A Comparative Analysis

The introduction of fluorine has also been a successful strategy for augmenting the antibacterial and antifungal properties of benzothiazole derivatives. The table below presents the Minimum Inhibitory Concentration (MIC) values, illustrating the potency of fluorinated compounds against common bacterial strains. Structure-activity relationship studies have indicated that the position and number of fluorine substituents can significantly influence the antimicrobial spectrum and efficacy.

Compound IDSubstitution on Benzothiazole RingBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
FBZT-A 6-fluoroStaphylococcus aureus16Ciprofloxacin4
FBZT-B 4,6-difluoroStaphylococcus aureus8Ciprofloxacin4
FBZT-C 6-fluoroEscherichia coli32Ciprofloxacin2
FBZT-D 4,6-difluoroEscherichia coli16Ciprofloxacin2
Non-FBZT-A (unsubstituted)Staphylococcus aureus64Ciprofloxacin4
Non-FBZT-B (unsubstituted)Escherichia coli>128Ciprofloxacin2

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated benzothiazole derivatives and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Resazurin Microtiter Assay (REMA) for Antimicrobial Activity

The REMA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents. It utilizes the reduction of the blue indicator dye, resazurin, to the pink and fluorescent resorufin by metabolically active cells.

  • Compound Dilution: Two-fold serial dilutions of the fluorinated benzothiazole derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated for an additional 1-4 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the biological processes influenced by fluorinated benzothiazoles, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies SAR_Analysis Structure-Activity Relationship Analysis Compound_Synthesis Synthesis of Fluorinated Benzothiazole Derivatives SAR_Analysis->Compound_Synthesis Anticancer_Screening Anticancer Activity (MTT Assay) Compound_Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity (REMA Assay) Compound_Synthesis->Antimicrobial_Screening Apoptosis_Assay Apoptosis Pathway Analysis Anticancer_Screening->Apoptosis_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., DNA Gyrase) Antimicrobial_Screening->Enzyme_Inhibition_Assay

Caption: Experimental workflow for the development of fluorinated benzothiazoles.

intrinsic_apoptosis_pathway FBZT Fluorinated Benzothiazole Bcl2 Bcl-2 (Anti-apoptotic) FBZT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) FBZT->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by fluorinated benzothiazoles.

dna_gyrase_inhibition FBZT Fluorinated Benzothiazole DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) FBZT->DNA_Gyrase Inhibits ATP binding to GyrB subunit ADP_Pi ADP_Pi DNA_Gyrase->ADP_Pi DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling ATP ATP ATP->DNA_Gyrase DNA_Replication DNA Replication & Cell Division DNA_Supercoiling->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition of

Caption: Mechanism of DNA gyrase inhibition by fluorinated benzothiazoles.

References

A Comparative Analysis of 2-Amino-5-fluorobenzothiazole Derivatives Against Clinical Standards in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to established treatments. Among the promising new classes of compounds, 2-Amino-5-fluorobenzothiazole derivatives have emerged as significant candidates, demonstrating considerable cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive benchmark of these derivatives against current clinical standards, supported by experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential.

In Vitro Performance Against Standard Chemotherapeutic Agents

Recent preclinical investigations have highlighted the potent anticancer activity of this compound derivatives. Their mechanism of action is frequently linked to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway and VEGFR-2 signaling.[1]

Below is a summary of the in vitro cytotoxicity of various this compound derivative series, measured by their half-maximal inhibitory concentration (IC₅₀), in comparison to widely used chemotherapeutic drugs. A lower IC₅₀ value indicates greater potency.

Compound/Drug SeriesTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference Drug(s)
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99Doxorubicin, Cisplatin
New Derivative Series 2 VEGFR-2 Inhibition3.84 - 5.61--Sorafenib
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03--
Doxorubicin Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0-
Cisplatin DNA Cross-linking Agent~3.1~1.1~1.5-
Sorafenib Multi-kinase Inhibitor~5.8~6.2~4.7-

Note: The IC₅₀ values for the new derivatives are presented as a range based on multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.[1]

Experimental Protocols

The following are generalized methodologies for key experiments typically used in the preclinical evaluation of novel anticancer compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, such as DMSO or isopropanol.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Studies in Mice

Animal models are crucial for evaluating the in vivo efficacy of novel drug candidates.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used. All animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[2]

  • Tumor Implantation: Human cancer cells (e.g., 1-5 x 10⁶ cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[3]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.[3]

  • Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational compound and a vehicle control are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[3]

  • Efficacy and Toxicity Monitoring: Tumor growth and the body weight of the mice are monitored throughout the study. Signs of toxicity, such as changes in behavior or appearance, are also recorded.[3]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).[3]

Visualizing Mechanisms and Workflows

Signaling Pathway Diagram

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a target for some 2-aminobenzothiazole derivatives.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Derivative This compound Derivative Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound derivative.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro benchmarking of novel anticancer compounds.

In_Vitro_Benchmarking_Workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, A549) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Derivatives & Standard Drugs seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis Data Analysis (IC₅₀ Determination) readout->analysis comparison Comparison of IC₅₀ Values analysis->comparison end End comparison->end

Caption: General workflow for in vitro cytotoxicity benchmarking of novel compounds against clinical standards.

References

Fluorination of 2-Aminobenzothiazoles: A Potent Strategy for Enhancing Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established method to enhance therapeutic efficacy. This guide provides a comparative analysis of 2-amino-5-fluorobenzothiazole derivatives and their non-fluorinated analogs, highlighting the significant improvement in anticancer activity achieved through fluorination. The data presented is supported by experimental findings from peer-reviewed studies.

The introduction of fluorine into the benzothiazole core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. Several studies have demonstrated that fluorinated 2-aminobenzothiazole derivatives exhibit superior potency against a range of cancer cell lines compared to their non-fluorinated counterparts.

Comparative Anticancer Activity: Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes the in vitro anticancer activity (IC50/GI50 values) of representative this compound derivatives and their corresponding non-fluorinated analogs against various human cancer cell lines. The data clearly illustrates the positive impact of fluorine substitution on cytotoxic potency.

Compound TypeDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Fluorinated 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.001[1]
MDA-MB-468 (Breast)<0.001[1]
IGROV-1 (Ovarian)<0.001[1]
Non-Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoleNot specified, but noted as having inactive metabolites[1]
Fluorinated 5-fluoro derivative 59aMCF-7 (Breast)0.37[2]
MDA-MB-468 (Breast)0.41[2]
HCT-116 (Colon)0.08[2]
HT-29 (Colon)0.41[2]
Fluorinated 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MCF-7 (Breast)<0.0001[3]
MDA-MB-468 (Breast)<0.0001[3]
Fluorinated Fluorinated BTA derivative 1MCF-7 (Breast)0.57[4]
Fluorinated Fluorinated BTA derivative 2MCF-7 (Breast)0.4[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to evaluate the anticancer activity of these compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated benzothiazole derivatives) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and an organic solvent such as dimethyl sulfoxide (DMSO) or isopropanol is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[6][7]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and then fixed in ice-cold 70% ethanol.[8]

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.[8]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[8]

Visualizing Experimental and Signaling Pathways

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Anticancer Evaluation cluster_data Data Analysis & Comparison synth_f Fluorinated Analog (e.g., this compound derivative) cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) synth_f->cell_lines Treatment synth_nf Non-Fluorinated Analog (e.g., 2-Aminobenzothiazole derivative) synth_nf->cell_lines Treatment mtt MTT Assay (Cell Viability) cell_lines->mtt apoptosis Annexin V/PI Assay (Apoptosis) cell_lines->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_lines->cell_cycle ic50 IC50/GI50 Determination mtt->ic50 comparison Comparative Analysis of Anticancer Activity apoptosis->comparison cell_cycle->comparison ic50->comparison

Caption: Experimental workflow for comparing the anticancer activity.

signaling_pathway compound 2-(4-amino-3-methylphenyl) -5-fluorobenzothiazole ahr Aryl Hydrocarbon Receptor (AhR) compound->ahr Activates cyp1a1 CYP1A1 Expression ahr->cyp1a1 Induces metabolites Reactive Metabolites cyp1a1->metabolites Metabolizes Compound dna_adducts DNA Adducts metabolites->dna_adducts ros Reactive Oxygen Species (ROS) metabolites->ros apoptosis Apoptosis dna_adducts->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_adducts->cell_cycle_arrest ros->apoptosis ros->cell_cycle_arrest

Caption: Proposed CYP1A1-mediated bioactivation pathway.

Mechanism of Action: The Role of CYP1A1

For certain 2-arylbenzothiazoles, including the potent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, the anticancer activity is linked to the induction of cytochrome P450 1A1 (CYP1A1).[1] This enzyme metabolizes the benzothiazole derivatives into reactive intermediates that can form adducts with DNA, leading to DNA damage.[1][9] This damage, in turn, can trigger cell cycle arrest and apoptosis in sensitive cancer cells.[10] The activation of the aryl hydrocarbon receptor (AhR) signaling pathway by these compounds is a key step in the induction of CYP1A1 expression.[10] Interestingly, some fluorinated derivatives, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610), exert their potent anticancer effects through a CYP1A1-independent mechanism, suggesting that fluorination can also lead to compounds with diverse modes of action.[3]

References

Validation of 2-Amino-5-fluorobenzothiazole Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the validation of novel chemical entities as potent and selective enzyme inhibitors is a critical step. This guide provides a comprehensive comparison of 2-amino-5-fluorobenzothiazole derivatives, a class of heterocyclic compounds that has demonstrated significant promise as inhibitors of key enzymes implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance with supporting experimental data.

Comparative Analysis of Enzyme Inhibition

This compound derivatives have been investigated for their inhibitory activity against several important enzyme targets, most notably those in the kinase family. The following tables summarize the inhibitory potency of various derivatives against key kinases, providing a basis for comparative evaluation.

Table 1: Comparative Inhibitory Activity of Benzothiazole Derivatives against PI3K Kinase Isoforms

Compound IDTarget EnzymeIC50 (nM)Alternative InhibitorTarget EnzymeIC50 (nM)
Derivative 1 (Compound 53) PI3Kβ20AlpelisibPI3Kα5
Structure not specified in source[1]PI3Kα, γ, δ>1000 (Selective for β)PI3Kβ1200
PI3Kδ290
PI3Kγ250
OMS14 PI3Kδ/p85α65% inhibition @ 100 µM
Structure: 2-amino-N-(4-nitrophenyl)-benzothiazole derivative[2][3]
OMS1 & OMS2 PI3Kγ47-48% inhibition @ 100 µM
Structures not specified in source[2][3]

Note: Data for Derivative 1, OMS14, OMS1, and OMS2 are from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Inhibitory Activity of Benzothiazole Derivatives against VEGFR-2 Kinase

Compound IDTarget EnzymeIC50 (nM)Alternative InhibitorTarget EnzymeIC50 (nM)
Compound 20 VEGFR-2150SorafenibVEGFR-253-91
Structure: 2-aminobenzothiazole-TZD hybrid[1]
Compound 21 VEGFR-2190
Structure: 2-aminobenzothiazole-CT hybrid[1]
Compound 4a VEGFR-291
Structure: 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide[4]

Note: The IC50 values presented are from different studies and should be considered in the context of their respective experimental setups.

Table 3: Comparative Inhibitory Activity of Benzothiazole Derivatives against Aurora Kinase

Compound IDTarget EnzymeIC50 (nM)Alternative InhibitorTarget EnzymeIC50 (nM)
Compound 15g Aurora B30Alisertib (MLN8237)Aurora A1.2
Structure: Urea-linked aminobenzothiazole derivative[5]Aurora A>1000 (Selective for B)Aurora B396.5
Compound 15k Aurora B40Danusertib (PHA-739358)Aurora A13
Structure: Urea-linked aminobenzothiazole derivative[5]Aurora A>1000 (Selective for B)Aurora B79
Aurora C61

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to allow for critical evaluation of the presented data.

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays designed to measure the activity of phosphoinositide 3-kinases (PI3Ks).

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound solution.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory potency of compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test compounds

  • Kinase-Glo® MAX Assay Kit (Promega) or similar detection reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

  • Kinase Reaction Mixture: In each well of a 96-well plate, combine the VEGFR-2 enzyme and the peptide substrate in the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Signal Detection: Terminate the reaction and measure the remaining ATP levels by adding the Kinase-Glo® MAX reagent according to the manufacturer's instructions. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.

  • Data Measurement: Read the luminescence on a plate reader.

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the key signaling pathway targeted by these inhibitors and a general workflow for their evaluation.

PI3K_Akt_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pten PTEN pten->pip3 Inhibition pdk1->akt mtorc1 mTORC1 akt->mtorc1 Activation downstream Cell Growth, Proliferation, Survival mtorc1->downstream inhibitor This compound Derivatives inhibitor->pi3k Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

experimental_workflow start Start: Compound Library (this compound Derivatives) assay_dev In Vitro Enzyme Inhibition Assay (e.g., PI3K, VEGFR-2) start->assay_dev ic50 IC50 Determination assay_dev->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar cell_based Cell-Based Assays (Proliferation, Apoptosis) ic50->cell_based lead_opt Lead Optimization sar->lead_opt cell_based->lead_opt in_vivo In Vivo Efficacy (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: A general experimental workflow for inhibitor validation.

References

Unlocking Potential: A Comparative Guide to Benzothiazole-Based Inhibitors in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in silico performance of various benzothiazole derivatives against a range of therapeutic targets. Benzothiazole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its broad pharmacological activities. This guide summarizes key findings from comparative molecular docking studies, presenting quantitative data and experimental protocols to inform rational drug design and discovery projects.

The versatility of the benzothiazole nucleus allows for the development of inhibitors for enzymes and receptors implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and microbial infections. Molecular docking, a powerful computational technique, is instrumental in elucidating the binding modes of these derivatives and predicting their affinity for specific biological targets. The following sections provide a comparative analysis of docking scores, binding energies, and interactions of benzothiazole derivatives against several key proteins.

Comparative Docking Performance of Benzothiazole Derivatives

The following tables summarize the molecular docking results for various benzothiazole derivatives against a range of protein targets. These tables provide a clear comparison of the binding affinities of the studied compounds, with lower docking scores generally indicating higher binding affinity.

Anticancer Agents
Target Protein (PDB ID)Benzothiazole DerivativeDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
HER2Compound 2-10.4--
HER2Compound 3-9.9--
p56lck (1QPC)Compound 1Competitive InhibitorDasatinib-
VEGFR-2Compound 7-173.88 (MolDock)Sorafenib-156.35 (MolDock)
HDAC8 (1T69)Compound 2E-9.46Vorinostat (SAHA)-5.375
FGFR-1Derivative 3-10.61AZD4547-
FGFR-1Derivative 8-10.82AZD4547-
Anti-Alzheimer's Agents
Target Protein (PDB ID)Benzothiazole DerivativeDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Human BACE-1 (3K5F)Thiazoloquinazolinedione-6.8AYH (redocked)-7.0
Acetylcholinesterase (AChE)Compound 3tBetter than GalantamineGalantamine-
Aβ1–42 aggregationCompound 3f, 3r, 3tBetter than CurcuminCurcumin-
Antimicrobial Agents
Target Protein (PDB ID)Benzothiazole DerivativeDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
DHPS (3TYE)Compound 16b-Sulfadiazine-
Urease (2KAU)Compound 3-3.45Thiourea-
E. coli dihydroorotase1-(benzothiazol-2-ylamino)methyl-2-naphthol derivative-7.735--

Experimental Protocols

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow. Below is a detailed, representative protocol synthesized from the available literature.

Molecular Docking Workflow

A typical molecular docking study involves protein and ligand preparation, grid generation, the docking run, and analysis of the results.

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. Any missing residues are modeled in, and the structure is energy minimized to relieve any steric clashes.[1]

  • Ligand Preparation : The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field.

  • Grid Generation : A binding site on the protein is defined, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Molecular Docking : Docking is performed using software such as AutoDock Vina, GLIDE, or Maestro.[1][2] The software samples a large number of possible conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results : The resulting docked poses are analyzed to identify the one with the most favorable score (lowest binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[3]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by benzothiazole derivatives and a typical experimental workflow for molecular docking.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Benzothiazole Benzothiazole Derivative Benzothiazole->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway inhibited by a benzothiazole derivative.

Docking_Workflow PDB Fetch Protein Structure (PDB) ProteinPrep Protein Preparation (Add H, Remove Water) PDB->ProteinPrep Ligand Prepare Ligand (Benzothiazole Derivative) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid Define Binding Site & Generate Grid ProteinPrep->Grid Grid->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualize Complex Analysis->Visualization

Caption: A typical experimental workflow for molecular docking studies.

References

In Vitro Comparative Analysis of 2-Amino-5-fluorobenzothiazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of 2-Amino-5-fluorobenzothiazole derivatives, supported by comparative experimental data.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The introduction of a fluorine atom at the 5-position of the benzothiazole ring can significantly modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and improved metabolic stability.[5][6][7] This guide provides an in vitro comparison of various this compound derivatives, summarizing their biological performance and detailing the experimental protocols used for their evaluation.

Comparative Anticancer Activity

This compound derivatives have been extensively investigated for their potent and selective anticancer properties.[5][6][8] A notable example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 1), which has demonstrated significant in vitro growth inhibitory potency against various human cancer cell lines, particularly those of breast, colon, and lung origin.[5][6][8] The mechanism of action for many of these compounds involves bioactivation by cytochrome P450 1A1 (CYP1A1) into reactive species that can induce lethal damage to cancer cells.[5][9]

Compound IDDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
1 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.001[6]
1 MDA 468 (Breast)<0.001[6]
1 PC 3 (Prostate)>10[6]
2 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610)Non-small cell lung cancer, colon, and breast cancer cell linesPotent and selective inhibition reported[8][10]
3 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431, A549, H1299Not explicitly stated for 5-fluoro derivative, but B7 (a related compound) showed significant inhibition.[8]
4 2-aminobenzothiazole-piperazine derivatives (OMS5 and OMS14)A549 (Lung), MCF-7 (Breast)OMS5: 61.03 (A549), 45.47 (MCF-7); OMS14: 22.13 (A549), 30.18 (MCF-7)[1]
Antimicrobial and Enzyme Inhibitory Activities

While the primary focus of research has been on anticancer activity, benzothiazole derivatives, in general, have also been screened for antimicrobial and enzyme inhibitory effects.[11][12][13][14][15] For instance, certain 2-aminobenzothiazole derivatives have shown activity against various bacterial and fungal strains.[15] Additionally, they have been investigated as inhibitors of enzymes relevant to diseases like Alzheimer's, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[13]

Compound TypeBiological ActivityTargetKey FindingsReference
2-aminobenzothiazole derivativesAntifungalCandida albicans, Candida parapsilosis, Candida tropicalisMIC values of 4-8 µg/mL for some derivatives.[15]
2-aminobenzothiazole derivativesAntibacterialStaphylococcus aureus, Escherichia coliSome derivatives were more effective than the reference drug Gentamycin against S. aureus.[11]
2-aminobenzothiazole derivativesDNA Gyrase B InhibitionESKAPE pathogensLow nanomolar inhibition of DNA gyrase and broad-spectrum antibacterial activity.[16]
Benzothiazole derivativesEnzyme InhibitionAcetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B)Some derivatives showed significant inhibitory activity against AChE and MAO-B.[13]

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a suitable growth medium.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for a period of 48 to 72 hours.[7]

  • MTT Addition: Following the incubation period, an MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of Derivatives characterization Characterization (NMR, MS) synthesis->characterization stock_solution Stock Solution Preparation characterization->stock_solution compound_treatment Compound Treatment stock_solution->compound_treatment cell_culture Cell Culture/Microbial Culture cell_culture->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition (e.g., Absorbance) incubation->data_acquisition ic50_mic_calculation IC50/MIC Calculation data_acquisition->ic50_mic_calculation sar_analysis Structure-Activity Relationship ic50_mic_calculation->sar_analysis

Caption: General experimental workflow for in vitro evaluation.

signaling_pathway cluster_pathway CYP1A1-Mediated Anticancer Mechanism compound This compound Derivative cyp1a1 CYP1A1 Enzyme compound->cyp1a1 Bioactivation reactive_metabolite Reactive Electrophilic Metabolite cyp1a1->reactive_metabolite dna_adducts DNA Adduct Formation reactive_metabolite->dna_adducts Covalent Binding apoptosis Apoptosis/Cell Death dna_adducts->apoptosis

References

A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the benzothiazole scaffold is a critical step in the discovery of novel therapeutic agents. This guide provides an objective, data-driven comparison of the most common and effective methods for benzothiazole synthesis, focusing on the widely utilized approach starting from 2-aminothiophenol.

This document outlines the performance of various synthetic strategies, including classical thermal methods and modern microwave-assisted protocols. Quantitative data on yields and reaction times are presented for a direct head-to-head comparison. Detailed experimental protocols for key methods are provided to ensure reproducibility in the laboratory. Furthermore, reaction mechanisms and experimental workflows are visualized using diagrams to offer a clear conceptual understanding of the synthetic pathways.

Performance Comparison of Synthetic Routes

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol is most frequently achieved through condensation with either an aldehyde or a carboxylic acid. The choice of method, catalyst, and energy source can significantly impact the reaction's efficiency, time, and yield. Below, we compare several approaches for the synthesis of 2-phenylbenzothiazole, a common benzothiazole derivative.

Condensation with Benzaldehyde
Method/CatalystEnergy SourceSolventTemperature (°C)TimeYield (%)Reference
NoneConventionalToluene110Not SpecifiedGood[1]
NH₄ClConventionalMethanol/WaterRoom Temp.1 hHigh[1]
H₂O₂/HClConventionalEthanolRoom Temp.1 hHigh[1]
SnP₂O₇ConventionalNot SpecifiedNot Specified8-35 min87-95[1]
L-prolineMicrowaveSolvent-freeNot Specified4-8 min78-96
Ag₂OMicrowaveNot Specified804-8 min92-98
NoneMicrowaveGlycerolNot SpecifiedNot SpecifiedHigh
Condensation with Benzoic Acid
Method/CatalystEnergy SourceSolventTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)ConventionalPPA1805 h81
Molecular IodineConventionalSolvent-freeNot Specified10 minHigh[1]
MeSO₃H/SiO₂ConventionalNot Specified1402-12 h70-92
P₄S₁₀MicrowaveSolvent-freeNot Specified3-4 minHigh[1]

Featured Synthetic Protocols

Herein, we provide detailed experimental procedures for three distinct and widely applicable methods for the synthesis of 2-phenylbenzothiazole.

Protocol 1: Catalyst-Free Condensation of 2-Aminothiophenol with Benzaldehyde under Microwave Irradiation

This method offers a green, efficient, and rapid synthesis of 2-phenylbenzothiazole, avoiding the use of catalysts and organic solvents.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Glycerol (as a high-boiling solvent and energy transfer medium)

  • Ethanol (for washing)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol).

  • Add glycerol (5 mL) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 120 °C) for a short duration (typically 3-5 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water (20 mL) to the vessel to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

Protocol 2: Iodine-Catalyzed Condensation of 2-Aminothiophenol with Benzoic Acid

This protocol describes a solvent-free, solid-phase reaction that is both cost-effective and time-efficient.[1]

Materials:

  • 2-Aminothiophenol

  • Benzoic acid

  • Iodine (catalyst)

  • Sodium thiosulfate solution (for work-up)

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, grind together 2-aminothiophenol (10 mmol), benzoic acid (10 mmol), and a catalytic amount of iodine (e.g., 10 mol%).

  • Transfer the solid mixture to a round-bottom flask.

  • Heat the mixture in an oil bath at a temperature of approximately 130-140 °C for 10-15 minutes. The reaction can be monitored by TLC.

  • After cooling, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 3: Classical Jacobson-Hugershoff Synthesis

Materials:

  • Thiobenzanilide

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

Procedure:

  • Dissolve thiobenzanilide (10 mmol) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium ferricyanide in water to the refluxing mixture over a period of 30 minutes. The color of the reaction mixture will typically change.

  • Continue refluxing for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent, such as ethanol, to yield pure 2-phenylbenzothiazole.

Reaction Mechanisms and Workflows

To provide a deeper understanding of the synthetic transformations, the following diagrams illustrate the key reaction mechanisms and generalized experimental workflows.

Reaction Mechanisms

The formation of 2-substituted benzothiazoles from 2-aminothiophenol proceeds through distinct mechanistic pathways depending on the carbonyl source.

G cluster_0 Condensation with Aldehyde cluster_1 Condensation with Carboxylic Acid A 2-Aminothiophenol + Aldehyde B Schiff Base Intermediate (Benzothiazoline precursor) A->B Condensation (-H₂O) C Benzothiazoline B->C Intramolecular Cyclization D 2-Substituted Benzothiazole C->D Oxidation (-2H) E 2-Aminothiophenol + Carboxylic Acid F Amide Intermediate E->F Amidation (-H₂O) G Thioester Intermediate (via rearrangement) F->G Intramolecular Acyl Transfer H 2-Substituted Benzothiazole G->H Cyclization & Dehydration (-H₂O)

Caption: Reaction mechanisms for benzothiazole synthesis.

Experimental Workflows

The operational steps for benzothiazole synthesis can be generalized into two main workflows: conventional heating and microwave-assisted synthesis.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow A1 Combine Reactants & Solvent in Flask A2 Heat to Reflux (Oil Bath) A1->A2 A3 Monitor Reaction (TLC) A2->A3 A4 Work-up & Extraction A3->A4 A5 Purification (Recrystallization/Chromatography) A4->A5 B1 Combine Reactants in Microwave Vessel B2 Irradiate in Microwave Reactor B1->B2 B3 Cool & Precipitate B2->B3 B4 Filter & Wash B3->B4 B5 Purification (Recrystallization) B4->B5

Caption: Generalized experimental workflows.

References

A Comparative Guide to the Efficacy of 2-Amino-5-fluorobenzothiazole Derivatives and Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel therapeutic agents is paramount. This guide provides an objective comparison of the preclinical performance of the investigational anticancer agent 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a key derivative of 2-Amino-5-fluorobenzothiazole, with current standards of care for breast and ovarian cancers.

Introduction to 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole, designated 5F 203, is a novel synthetic molecule that has demonstrated potent and selective antitumor activity in preclinical studies. Its unique mechanism of action distinguishes it from many conventional chemotherapeutics. A lysylamide prodrug of 5F 203, known as Phortress (NSC 710305), was developed to improve solubility and entered Phase I clinical trials.[1][2] The focus of this guide is the parent compound, 5F 203, for which the most extensive preclinical data is available.

Mechanism of Action: A Novel Pathway

The anticancer activity of 5F 203 is not reliant on the pathways targeted by traditional chemotherapy. Instead, it is contingent on its bioactivation within sensitive cancer cells, a process mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Signaling Pathway of 5F 203 Bioactivation:

  • Cellular Uptake: 5F 203 is selectively taken up by sensitive cancer cells.

  • AhR Binding: Inside the cell, 5F 203 acts as a ligand, binding to the AhR in the cytoplasm.

  • Nuclear Translocation: The 5F 203-AhR complex translocates into the nucleus.

  • CYP1A1 Induction: In the nucleus, the complex initiates the transcription of the Cytochrome P450 1A1 (CYP1A1) gene.

  • Metabolic Activation: The resulting CYP1A1 enzyme metabolizes 5F 203 into reactive electrophilic species.

  • DNA Damage: These reactive metabolites covalently bind to DNA, forming adducts that lead to single-strand breaks and DNA-protein cross-links.[1][3]

  • Cell Cycle Arrest & Apoptosis: The extensive DNA damage induces cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[3]

Caption: Mechanism of action for 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).

Comparative Efficacy Data

Table 1: In Vitro Efficacy in Breast Cancer (ER-Positive)
CompoundCell LineEfficacy (GI50/IC50)Reference(s)
5F 203 Derivative MCF-7< 5 nM (GI50)[2]
Standard of Care
TamoxifenMCF-70.39 µM - 4.5 µg/mL (IC50)[4][5]
4-hydroxy-tamoxifenMCF-719.35 µM - 27 µM (IC50)[6][7]

GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibitory concentration.

Table 2: In Vitro Efficacy of Standard of Care in Ovarian Cancer

Note: Specific GI50/IC50 values for 5F 203 in a comprehensive panel of ovarian cancer cell lines were not identified in the reviewed literature.

CompoundCell LineEfficacy (IC50)Reference(s)
Standard of Care
PaclitaxelOVCAR810.51 nM[8]
7 Ovarian Lines0.4 - 3.4 nM[9]
CarboplatinOVCAR3< 40 µM[10][11]
A2780~10 µM[12]
TOV-21G0.26 µM[13]

Performance Comparison with Standard of Care

Breast Cancer (Estrogen Receptor-Positive)

The standard of care for ER-positive breast cancer often involves endocrine therapies like Tamoxifen , a selective estrogen receptor modulator (SERM). Tamoxifen acts by competitively inhibiting estrogen from binding to its receptor, thereby blocking the hormone's growth-promoting signals.

In contrast, 5F 203 operates through a completely different, hormone-independent mechanism. Its efficacy in the ER-positive MCF-7 cell line is exceptionally high, with GI50 values in the low nanomolar range.[2] This suggests that 5F 203 could potentially be effective against tumors that have developed resistance to endocrine therapies, a significant clinical challenge. Its activity is dependent on the expression of AhR and CYP1A1, making these potential biomarkers for patient selection.

Ovarian Cancer

The standard first-line treatment for ovarian cancer typically involves surgical debulking followed by combination chemotherapy with a platinum-based agent like Carboplatin and a taxane, such as Paclitaxel . Carboplatin induces cell death by creating platinum-DNA adducts, which lead to intra- and inter-strand cross-links, inhibiting DNA replication and transcription. Paclitaxel is a microtubule stabilizer that disrupts the normal function of the microtubule network, leading to cell cycle arrest and apoptosis.

The mechanism of 5F 203 , which also results in DNA damage, is distinct from that of Carboplatin. While both ultimately lead to DNA lesions, 5F 203 requires metabolic activation by CYP1A1, a process not required for Carboplatin's activity. This suggests a lack of cross-resistance between the two agents. Furthermore, the mechanism of 5F 203 bears no resemblance to the microtubule-stabilizing action of Paclitaxel. This mechanistic divergence indicates that this compound derivatives could represent a novel therapeutic strategy for ovarian cancer, potentially in cases of platinum or taxane resistance.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments used in the evaluation of these compounds.

In Vitro Growth Inhibition (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells (e.g., MCF-7, OVCAR-3) in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere for 24 hours.[14][15]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5F 203, Tamoxifen) in culture medium and add to the wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-96 hours) at 37°C in a humidified 5% CO2 atmosphere.[16]

  • MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control wells and determine the GI50 or IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of a drug candidate.

  • Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel®) at a specific concentration (e.g., 3-5 x 10^6 cells per injection).[18][19]

  • Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., 4-6 week old nude or NSG mice).[18]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).[18]

  • Treatment: Randomize mice into treatment and control groups. Administer the investigational drug (e.g., 5F 203) and standard of care via the appropriate route (e.g., intraperitoneal, oral) according to a predetermined schedule and dosage. The control group receives a vehicle solution.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.[18]

  • Endpoint: Continue treatment until a defined endpoint, such as the tumor reaching a maximum allowable size in the control group.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, OVCAR-3) Plating Plate Cells in 96-well Plates Cell_Culture->Plating Cell_Prep_vivo Prepare Cell Suspension Cell_Culture->Cell_Prep_vivo Treatment_vitro Treat with Serial Dilutions of 5F 203 vs. Standard Drug Plating->Treatment_vitro MTT_Assay Perform MTT Assay (48-96h incubation) Treatment_vitro->MTT_Assay Data_Analysis_vitro Measure Absorbance & Calculate IC50/GI50 Values MTT_Assay->Data_Analysis_vitro Implantation Inject Cells into Immunocompromised Mice Cell_Prep_vivo->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Treatment_vivo Administer 5F 203 vs. Standard Drug vs. Vehicle Tumor_Growth->Treatment_vivo Measurement Measure Tumor Volume (2-3 times/week) Treatment_vivo->Measurement Data_Analysis_vivo Compare Tumor Growth Between Groups Measurement->Data_Analysis_vivo

Caption: General experimental workflow for preclinical anticancer drug evaluation.

Conclusion

The investigational agent 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrates potent preclinical anticancer activity, particularly in breast cancer models. Its efficacy is driven by a novel mechanism of action involving selective bioactivation via the AhR-CYP1A1 pathway, leading to DNA damage and cell death. This mechanism is distinct from those of current standards of care for breast and ovarian cancers, such as tamoxifen, carboplatin, and paclitaxel.

While the available in vitro data suggests high potency, the absence of head-to-head comparative studies makes a direct quantitative assessment challenging. The unique mechanism of 5F 203 suggests it may hold promise in treating tumors resistant to conventional therapies. Further research, including the public disclosure of results from the clinical trials of its prodrug Phortress, is necessary to fully elucidate its therapeutic potential relative to the established standards of care.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-fluorobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-Amino-5-fluorobenzothiazole (CAS No. 20358-07-0)

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will minimize risks to personnel and the environment.

Hazard Profile and Safety Data

Understanding the hazard profile of this compound is the first critical step in its safe management. The following table summarizes its key hazard classifications.

Hazard Classification Code Description
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[2][3]

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding the generation of dust.

    • Place the collected solid into a clearly labeled, sealed, and chemically compatible container designated for hazardous waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must be treated as hazardous waste.

    • Place all contaminated items in the same designated hazardous waste container as the solid waste.

  • Solutions:

    • Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

3. Labeling and Storage:

  • The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection.

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed and certified environmental disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • The recommended method of disposal is typically high-temperature incineration by a qualified hazardous waste facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe assess_form Step 2: Assess the Form of the Waste ppe->assess_form solid_waste Solid Waste or Contaminated Materials assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid collect_solid Step 3a: Carefully sweep to avoid dust. Place in a labeled hazardous waste container. solid_waste->collect_solid collect_liquid Step 3b: Transfer to a labeled hazardous liquid waste container. Do not mix. liquid_waste->collect_liquid storage Step 4: Store sealed container in a designated, secure area. collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for collection by a licensed hazardous waste disposal company. storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2-Amino-5-fluorobenzothiazole. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as an irritant.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Immediate precautionary measures include avoiding contact with skin and eyes, and preventing inhalation of dust or fumes.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Situation Required PPE Specifications & Notes
Routine Handling (e.g., weighing, preparing solutions in a fume hood) Eye/Face ProtectionHand ProtectionLab CoatChemical safety goggles or a face shield conforming to EN166 or NIOSH standards.Chemically resistant gloves (Nitrile or Butyl rubber recommended). Always inspect gloves for integrity before use.A standard, fully-fastened laboratory coat.
Procedures with High Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a full-face respirator, should be used. These activities must be performed in a certified chemical fume hood.
Spill or Emergency Response Full Body ProtectionChemical resistant suit, boots, and heavy-duty gloves. A self-contained breathing apparatus (SCBA) may be necessary depending on the scale of the spill.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing the risks associated with handling this compound.

3.1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash & Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.

3.2. Experimental Protocol: Weighing and Dissolving

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Prepare Workspace: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Use an analytical balance inside the fume hood or in a ventilated balance enclosure.

    • To minimize dust generation, carefully open the container.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the receiving vessel.

    • Close the container tightly immediately after use.

  • Dissolving:

    • Place the vessel containing the weighed solid on a stir plate within the fume hood.

    • Slowly add the desired solvent to the vessel.

    • Use a magnetic stirrer to facilitate dissolution. Avoid splashing.

  • Post-Handling:

    • Clean all equipment used (spatula, weigh boat, etc.) thoroughly. Dispose of contaminated disposable items as hazardous waste.

    • Wipe down the work area with an appropriate decontaminating solution.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused chemical, contaminated gloves, weigh boats, and bench paper, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not pour down the drain.

5.2. Final Disposal:

  • The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.

  • The primary treatment method for this type of waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.

Visual Workflow and Safety Pathways

The following diagrams illustrate the key procedural workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve clean_equipment Clean Equipment dissolve->clean_equipment decontaminate_area Decontaminate Work Area clean_equipment->decontaminate_area remove_ppe Remove & Dispose PPE decontaminate_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Standard operational workflow for handling this compound.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, etc.) solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solutions) liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container licensed_disposal Licensed Hazardous Waste Disposal Company solid_container->licensed_disposal liquid_container->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration

Waste disposal plan for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-fluorobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.